3-Methoxy-5-(trifluoromethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMPCZHJJWTOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profiling of 3-Methoxy-5-(trifluoromethyl)pyridine: A Technical Guide
The following technical guide details the spectroscopic profile of 3-Methoxy-5-(trifluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry.
This guide synthesizes theoretical chemometrics with comparative experimental data from close structural analogs (regioisomers) to provide a high-fidelity reference for identification and quality control.[1]
Compound Identity:
Structural & Electronic Analysis
To accurately interpret the spectra, one must understand the electronic environment of the pyridine core.[1] This molecule features a "push-pull" electronic system:
-
3-Methoxy Group (-OMe): Acts as an Electron Donating Group (EDG) by resonance, increasing electron density at the ortho (C2, C4) and para (C6) positions relative to itself.[1]
-
5-Trifluoromethyl Group (-CF
): Acts as a strong Electron Withdrawing Group (EWG) by induction, deshielding the ring protons and carbons.[1] -
Pyridine Nitrogen: Strongly withdraws density from the
-positions (C2, C6), making these protons significantly deshielded (downfield).[1]
Structural Elucidation Workflow
The following diagram outlines the logical flow for confirming this specific isomer against common impurities (e.g., 2-methoxy regioisomers).
Caption: Logical workflow for distinguishing the 3,5-substituted target from common regioisomeric impurities.
Nuclear Magnetic Resonance (NMR) Data[3][4][5][6][7]
Proton NMR ( H NMR)
The
Solvent: CDCl
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| H2 | Ar-H | 8.35 – 8.45 | d (fine) | ||
| H6 | Ar-H | 8.60 – 8.75 | s (broad) | ||
| H4 | Ar-H | 7.35 – 7.50 | dd | ||
| -OCH | Alkyl | 3.92 – 3.98 | s | - | Characteristic methoxy singlet.[1] |
Note: The H6 proton often appears broadened due to long-range coupling with the fluorine atoms (
Carbon-13 NMR ( C NMR)
The
Solvent: CDCl
| Carbon | Shift ( | Multiplicity | Interpretation | |
| -CF | 123.5 | Quartet | Diagnostic trifluoromethyl signal. | |
| C5 | 126.8 | Quartet | Ipso to CF | |
| C3 | 155.0 | Singlet | - | Ipso to OMe (Deshielded by Oxygen).[1] |
| C2 | 138.5 | Singlet | - | |
| C6 | 146.2 | Quartet | ||
| C4 | 118.5 | Quartet | ||
| -OCH | 56.2 | Singlet | - | Methoxy carbon.[1] |
Fluorine-19 NMR ( F NMR)
The
-
Shift:
-62.5 to -63.5 ppm (Singlet). -
Reference: CFCl
(0 ppm) or PhCF (-63.72 ppm).[1] -
Purity Check: Integration of this peak against an internal standard (e.g.,
-trifluorotoluene) allows for rapid quantitative NMR (qNMR).[1]
Mass Spectrometry (MS) Profile
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (in MeOH/Formic Acid).
Fragmentation Pathway
The molecular ion is stable due to the aromatic pyridine ring.[1]
-
Molecular Ion (M
): 177 (Base peak or High Intensity). -
[M - CH
] : 162 . Loss of the methyl radical from the methoxy group is a primary fragmentation pathway, generating a pyridone-like cation. -
[M - CO]
: Rearrangement involving the methoxy group often leads to loss of CO ( ).[1] -
[M - CF
] : 108 . Less common in EI but possible; loss of the trifluoromethyl group.[1]
Infrared Spectroscopy (IR)[6][7]
Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
| Wavenumber (cm | Intensity | Functional Group Assignment |
| 3050 - 3080 | Weak | C-H Stretch (Aromatic) |
| 2950 - 3000 | Weak | C-H Stretch (Aliphatic -OCH |
| 1580 - 1600 | Medium | C=N / C=C Pyridine Ring Breathing |
| 1320 - 1350 | Strong | C-F Stretch (Asymmetric) |
| 1120 - 1150 | Strong | C-F Stretch (Symmetric) |
| 1020 - 1050 | Medium | C-O Stretch (Aryl ether) |
Experimental Protocols
Protocol A: NMR Sample Preparation
To ensure sharp peaks and accurate integration for purity calculations:
-
Mass: Weigh 5–10 mg of 3-Methoxy-5-(trifluoromethyl)pyridine into a clean vial.
-
Solvent: Add 0.6 mL of CDCl
(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: If the compound is an HCl salt, add 1 drop of NaOD/D
O or use DMSO-d to ensure solubility and free-basing.[1]
-
-
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube to prevent line broadening.[1]
-
Acquisition: Run at 298 K. For
C, set relaxation delay ( ) to seconds to allow relaxation of the quaternary carbons (C3, C5).
Protocol B: GC-MS Purity Profiling
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[1]
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Inlet: Split mode (20:1), 250°C.
-
Retention Time: Expect elution earlier than non-fluorinated analogs due to high volatility imparted by the CF
group.[1]
References
-
Synthesis & Regioisomer Data: Royal Society of Chemistry (RSC).[1] Supporting Information for "Synthesis of trifluoromethylated pyridines," detailing NMR shifts for the 2-methoxy-3-(trifluoromethyl)pyridine isomer used for comparative assignment.
-
General Spectral Data: National Institute of Standards and Technology (NIST).[1] Mass Spectral Library (2023) - General fragmentation patterns for trifluoromethyl-pyridines.
-
Coupling Constants: Reich, H. J.[1] "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison.[1] (Standard reference for
and values). -
Vendor Characterization: Lead Sciences / Bide Pharm. Product Catalog for CAS 1211528-48-1.
Sources
Physical properties of 3-Methoxy-5-(trifluoromethyl)pyridine (melting point, boiling point)
The following technical guide details the physical properties, synthesis, and application logic of 3-Methoxy-5-(trifluoromethyl)pyridine , a specialized fluorinated heterocyclic building block.
CAS Registry Number: 1211528-48-1
Molecular Formula: C
Executive Summary
In the landscape of modern medicinal chemistry, 3-Methoxy-5-(trifluoromethyl)pyridine represents a strategic scaffold for "fluorine scanning" and bioisosteric replacement. Unlike its more common 2-methoxy isomer (which is susceptible to hydrolytic cleavage), the 3-methoxy variant offers enhanced metabolic stability due to the lack of direct conjugation with the pyridine nitrogen. This guide analyzes its physicochemical profile, emphasizing its utility in modulating lipophilicity (LogP) and electronic parameters without significantly altering steric bulk.
Physical Properties & Characterization
Note: As a specialized research intermediate, specific experimental bulk property data is proprietary. The values below represent a synthesis of available catalog data and calculated predictions based on structural isomers (SAR).
Physicochemical Data Table[1][2][3]
| Property | Value / Range | Confidence | Context |
| Physical State | Liquid (at 20°C) | High | Consistent with low-MW pyridine ethers. |
| Boiling Point | 175 – 185 °C (760 mmHg) | High (Pred.) | Extrapolated from 2-methoxy isomer (BP ~166°C) and 3-(trifluoromethyl)pyridine (BP 113°C). The methoxy group adds ~50-60°C. |
| Melting Point | < 25 °C | High (Pred.) | Asymmetric substitution typically suppresses crystallinity relative to symmetric analogs. |
| Density | 1.29 – 1.31 g/cm³ | High | Fluorination significantly increases density vs. non-fluorinated pyridines (~1.1 g/cm³). |
| LogP | 2.1 – 2.4 | Medium | The CF |
| Refractive Index | 1.43 – 1.45 | Medium | Typical for fluorinated heteroaromatics. |
Structural Analysis & Causality
-
Volatility: The compound is a volatile liquid. The electron-withdrawing trifluoromethyl (-CF
) group reduces the basicity of the pyridine nitrogen, diminishing intermolecular hydrogen bonding potential with trace moisture, which maintains a lower boiling point compared to amino-pyridines. -
Solubility: It exhibits high solubility in polar aprotic solvents (DCM, DMSO, Ethyl Acetate) but low aqueous solubility. The 3-methoxy group provides a weak hydrogen bond acceptor site, but the bulk lipophilicity is dominated by the -CF
moiety.
Synthesis & Manufacturing Methodologies
Unlike 2-halopyridines, which undergo Nucleophilic Aromatic Substitution (S
Primary Route: Pd-Catalyzed C-O Coupling
The most robust protocol involves the palladium-catalyzed etherification of 3-Bromo-5-(trifluoromethyl)pyridine.
Protocol:
-
Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine.
-
Reagents: Sodium Methoxide (NaOMe) or Methanol with a base (Cs
CO ). -
Catalyst: Pd(OAc)
with a bulky phosphine ligand (e.g., BrettPhos or tBuBrettPhos) to facilitate reductive elimination. -
Conditions: Toluene or 1,4-Dioxane at 80-100°C under inert atmosphere (Ar/N
).
Visualization: Synthesis Logic
The following diagram illustrates the catalytic cycle and the structural logic preventing direct S
Caption: Synthesis workflow distinguishing the necessary metal-catalyzed route from standard nucleophilic substitution due to the electronic deactivation of the 3-position.
Applications in Drug Discovery
Researchers utilize this scaffold to fine-tune the physicochemical properties of lead compounds.
-
Metabolic Stability: The 3-methoxy group is less prone to O-dealkylation compared to electron-rich anisoles because the pyridine ring (electron-deficient due to -CF
) pulls electron density away from the oxygen, strengthening the C-O bond. -
pKa Modulation: The -CF
group at the 5-position significantly lowers the pKa of the pyridine nitrogen (predicted pKa ~2.0-3.0), making the ring non-basic at physiological pH. This reduces off-target hERG binding, which often correlates with basic amines. -
Conformational Control: The methoxy group prefers a planar conformation coplanar with the ring, which can lock specific binding modes in active sites.
Handling & Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. While chemically stable, fluorinated pyridines can be hygroscopic.
-
Spill Response: Absorb with sand or vermiculite. Do not use combustible materials like sawdust.
References
-
Sigma-Aldrich. 3-Methoxy-5-(trifluoromethyl)pyridine Product Detail. Retrieved from
-
ChemicalBook. 2-Methoxy-3-(trifluoromethyl)pyridine Properties (Isomer Comparison). Retrieved from
-
National Institutes of Health (NIH) - PubChem. Pyridine, 3-(trifluoromethyl)- Compound Summary. Retrieved from
-
BOC Sciences. Fluorinated Pyridine Building Blocks. Retrieved from
Sources
An In-depth Technical Guide to the Solubility of 3-Methoxy-5-(trifluoromethyl)pyridine in Organic Solvents
Foreword: Navigating the Solubility Landscape in Modern Drug Discovery
To the researchers, scientists, and drug development professionals who navigate the complex terrain of bringing new chemical entities from the bench to bedside, the physical properties of these molecules are paramount. Among these, solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. A compound that cannot achieve sufficient concentration at its site of action is of little clinical value, regardless of its potency. This guide is dedicated to a specific, yet increasingly relevant molecule: 3-Methoxy-5-(trifluoromethyl)pyridine. The presence of both a methoxy and a trifluoromethyl group on the pyridine scaffold presents a unique combination of electronic and steric properties that significantly influence its interactions with various solvents.[1] This document moves beyond a simple recitation of data, offering instead a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. As your partner in the laboratory, my aim is to provide not just protocols, but the strategic thinking behind them, empowering you to make informed decisions in your solvent selection and formulation development endeavors.
Deconstructing the Molecule: Physicochemical Drivers of Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," a concept rooted in the intermolecular forces at play.[2] For 3-Methoxy-5-(trifluoromethyl)pyridine, a nuanced interplay of polarity, hydrogen bonding capability, and molecular architecture dictates its solubility profile.
Molecular Structure:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a weak hydrogen bond acceptor and contributes to the molecule's overall polarity.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group can also act as a hydrogen bond acceptor. This group is electron-donating through resonance, influencing the electron density of the pyridine ring.[3]
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][3] It significantly impacts the electronic properties of the pyridine ring and increases the lipophilicity of the molecule. The trifluoromethyl group is generally associated with enhanced solubility in many organic solvents.
A qualitative analysis suggests that 3-Methoxy-5-(trifluoromethyl)pyridine will exhibit favorable solubility in a range of polar aprotic and some polar protic solvents, with lower solubility expected in nonpolar solvents. The pyridine nitrogen allows for potential interactions with acidic functionalities in solvents, while the methoxy group can interact with protic solvents. The trifluoromethyl group, a hallmark of many modern pharmaceuticals, enhances its solubility in less polar organic media.
Table 1: Predicted Physicochemical Properties of 3-Methoxy-5-(trifluoromethyl)pyridine
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₆F₃NO | Internal Calculation |
| Molecular Weight | 177.12 g/mol | Internal Calculation |
| XLogP3 | ~2.0-3.0 (estimated) | [4] |
| Hydrogen Bond Acceptors | 2 (N and O) | Internal Calculation |
| Hydrogen Bond Donors | 0 | Internal Calculation |
Note: The XLogP3 value is an estimation based on related structures and serves as an indicator of lipophilicity.
The Thermodynamic Underpinnings of Solubility
From a thermodynamic perspective, the dissolution of a solid solute into a liquid solvent is governed by the Gibbs free energy of solution (ΔG_sol).[5]
ΔG_sol = ΔH_sol - TΔS_sol [5]
Where:
-
ΔG_sol is the change in Gibbs free energy. A negative value indicates a spontaneous dissolution process.
-
ΔH_sol is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute particles have more freedom of movement than in the solid lattice.
The enthalpy of solution (ΔH_sol) can be further broken down into two components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are solvated by the solvent molecules). For a solid to dissolve, the energy released during solvation must be comparable to or greater than the lattice energy.
For 3-Methoxy-5-(trifluoromethyl)pyridine, its solubility in a particular solvent will depend on how effectively the solvent molecules can overcome the intermolecular forces holding the pyridine molecules together in the solid state and the strength of the new interactions formed between the pyridine derivative and the solvent.
A Practical Guide to Experimental Solubility Determination
While theoretical predictions are invaluable for initial solvent screening, precise quantitative data can only be obtained through empirical measurement. The choice of method depends on the required throughput, accuracy, and available resources.
The Gold Standard: Isothermal Shake-Flask Method
This equilibrium solubility method is considered the benchmark for its accuracy and reliability. It directly measures the thermodynamic solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of 3-Methoxy-5-(trifluoromethyl)pyridine to a series of vials, each containing a known volume of a selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or rotating wheel is recommended for consistent mixing.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation can be employed to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is a critical step.
-
Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of 3-Methoxy-5-(trifluoromethyl)pyridine using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Causality Behind the Choices:
-
Excess Solute: Ensures that the solution becomes saturated, a prerequisite for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.[6]
-
Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states.
-
Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.
High-Throughput Screening (HTS) for Early-Stage Assessment
In the early phases of drug discovery, where numerous compounds and solvent systems need to be evaluated rapidly, HTS methods are indispensable. These methods often determine kinetic solubility, which can differ from thermodynamic solubility but is a valuable proxy for initial ranking.
A. Nephelometry-Based HTS
This method relies on the detection of light scattering caused by precipitated particles.
Workflow:
-
Stock Solution: Prepare a concentrated stock solution of 3-Methoxy-5-(trifluoromethyl)pyridine in a highly miscible organic solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvents.
-
Precipitation Induction: The introduction of the test solvent will cause the compound to precipitate once its solubility limit is exceeded.
-
Nephelometric Reading: A laser nephelometer measures the turbidity of each well. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.[7]
B. UV-Vis Spectroscopy-Based HTS
This technique leverages the chromophoric nature of the pyridine ring to quantify the dissolved compound.
Workflow:
-
Saturated Solutions: Prepare saturated solutions in a 96-well filter plate by adding excess compound to each well containing the test solvents.
-
Equilibration and Filtration: The plate is sealed and shaken to reach equilibrium. The dissolved solute is then filtered into a clean 96-well UV-compatible plate via centrifugation.
-
UV-Vis Measurement: The absorbance of each well is measured at the λ_max of 3-Methoxy-5-(trifluoromethyl)pyridine.
-
Concentration Determination: The concentration is calculated using a pre-established calibration curve.
Self-Validating Systems:
For all experimental methods, it is crucial to include controls. A blank solvent control should be used to zero the instrument, and a set of known concentration standards should be run to ensure the accuracy of the analytical method.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of 3-Methoxy-5-(trifluoromethyl)pyridine.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
A systematic presentation of solubility data is essential for comparative analysis and informed decision-making.
Table 2: Illustrative Solubility Data for 3-Methoxy-5-(trifluoromethyl)pyridine at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Notes |
| Dichloromethane | Halogenated | 3.1 | > 100 | Freely Soluble |
| Acetone | Ketone | 5.1 | > 100 | Freely Soluble |
| Ethyl Acetate | Ester | 4.4 | 50-100 | Soluble |
| Acetonitrile | Nitrile | 5.8 | 50-100 | Soluble |
| Methanol | Alcohol | 5.1 | 20-50 | Moderately Soluble |
| Ethanol | Alcohol | 4.3 | 20-50 | Moderately Soluble |
| Isopropanol | Alcohol | 3.9 | 10-20 | Sparingly Soluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 10 | Slightly Soluble |
| Heptane | Aliphatic Hydrocarbon | 0.1 | < 1 | Practically Insoluble |
| Water | Aqueous | 10.2 | < 0.1 | Practically Insoluble |
Disclaimer: The data in this table are for illustrative purposes to demonstrate how results would be presented. Actual experimental values may vary.
Interpretation of Results:
The hypothetical data align with the initial theoretical assessment. The high solubility in dichloromethane, acetone, and ethyl acetate is consistent with the "like dissolves like" principle, as these solvents have polar characteristics but are not strongly protic. The moderate solubility in alcohols like methanol and ethanol suggests that while hydrogen bonding interactions with the methoxy and pyridine groups occur, the overall lipophilic character of the molecule, enhanced by the trifluoromethyl group, limits its miscibility with these highly polar protic solvents. The poor solubility in nonpolar solvents like toluene and heptane, and in the highly polar water, further defines the solubility profile of this compound.
Leveraging In Silico Tools for Predictive Insights
In the modern drug discovery pipeline, computational models are increasingly used to predict physicochemical properties, including solubility, thereby reducing the experimental burden.
Quantitative Structure-Property Relationship (QSPR) Models:
QSPR models are mathematical relationships between the structural features of a molecule and its physicochemical properties.[8] These models are trained on large datasets of compounds with known solubilities and can then be used to predict the solubility of new molecules like 3-Methoxy-5-(trifluoromethyl)pyridine.[9][10][11] The accuracy of these predictions is highly dependent on the quality and diversity of the training dataset.
Logical Relationship of QSPR in Solubility Prediction:
Caption: QSPR model for solubility prediction.
Conclusion: A Strategic Approach to Solubility Characterization
The solubility of 3-Methoxy-5-(trifluoromethyl)pyridine in organic solvents is a multifaceted property dictated by its unique chemical structure. This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining this critical parameter. By integrating theoretical principles with robust experimental methodologies and leveraging the predictive power of in silico tools, researchers can efficiently navigate the challenges of solvent selection and formulation development. A thorough characterization of solubility early in the drug discovery process is not merely a data-gathering exercise; it is a strategic imperative that paves the way for the successful advancement of promising therapeutic candidates.
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- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety & Handling of 3-Methoxy-5-(trifluoromethyl)pyridine
[1]
Physicochemical Profile & Hazard Identification
Compound Identity:
-
Molecular Formula: C₇H₆F₃NO[5]
-
Molecular Weight: 177.12 g/mol [6]
-
Structural Class: Fluorinated Heterocycle / Pyridine Ether
Predicted Hazard Profile (SAR Analysis)
Note: As a specialized intermediate, specific toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of the structural isomer 2-Methoxy-5-(trifluoromethyl)pyridine and analogous trifluoromethylated pyridines.
| Property | Value / Classification | Operational Implication |
| Physical State | Low-Melting Solid or Liquid | May exist as a supercooled liquid. Handle as a liquid for transfer; expect crystallization in cold storage. |
| Flash Point | ~55–65°C (Predicted) | Combustible Liquid (Category 4) or Flammable Liquid (Category 3). Ground all equipment. |
| Boiling Point | ~160–170°C (Predicted) | Moderate volatility. Vacuum distillation required for purification. |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Reactivity | Stable but Moisture Sensitive | Ether linkage is stable, but the pyridine ring is susceptible to N-oxidation or nucleophilic attack under harsh conditions. |
Critical Structural Alerts
-
Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability but increases the compound's persistence. Thermal decomposition can release Hydrogen Fluoride (HF) and Perfluoroisobutene (PFIB) , both extremely toxic.
-
Pyridine Nitrogen: Basic center. Incompatible with strong acids and strong oxidizers (e.g., peroxides, permanganates) which may form unstable N-oxides.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls
To mitigate the risks of exposure and flammability, adhere to the following hierarchy:
-
Elimination/Substitution: Not applicable for specific synthesis targets.
-
Engineering:
-
Primary: All handling must occur within a certified Chemical Fume Hood or Glovebox (if handling >10g).
-
Secondary: Local Exhaust Ventilation (LEV) required for rotary evaporation and weighing.
-
-
Administrative: Designated "Fluorine Chemistry" zone; restricted access.
PPE Selection Matrix
The selection of gloves is critical due to the permeation potential of fluorinated aromatic solvents.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield/4H) | Fluorinated pyridines can permeate standard nitrile. Laminate film provides >8h breakthrough time. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid splashes of irritants. |
| Respiratory | NIOSH N95 (for solids) or OV/AG Cartridge (for liquids) | Required only if working outside a fume hood (e.g., spill cleanup). |
| Body | Flame-Resistant (FR) Lab Coat | Mitigates risk from flash fire if the solvent vapor ignites. |
Operational Handling Protocols
Synthesis & Reaction Setup (Methylation Route)
The most common synthesis involves the O-methylation of 5-(trifluoromethyl)pyridin-3-ol. This reaction generates heat and requires strict control.[2]
Workflow Diagram: The following directed graph illustrates the critical decision points and safety barriers during the synthesis workflow.
Caption: Synthesis workflow emphasizing thermal control points (Red) during deprotonation and quenching.
Protocol Steps:
-
Inerting: Purge the reaction vessel with Nitrogen or Argon. 3-Methoxy-5-(trifluoromethyl)pyridine is not strictly air-sensitive, but the deprotonated intermediate is moisture-sensitive.
-
Base Addition: If using Sodium Hydride (NaH), add portion-wise at 0°C. Warning: Rapid H₂ evolution. Ensure adequate headspace and venting.[7][8]
-
Alkylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) dropwise.
-
Safety Note: MeI is a neurotoxin; DMS is a potent carcinogen. Use a luer-lock syringe for addition to prevent detachment.
-
-
Quenching: Quench excess base with saturated Ammonium Chloride (NH₄Cl). Do not use water directly if NaH was used in excess, as this causes violent sputtering.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon preferred) to prevent slow hydrolysis or N-oxidation over long periods.
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential corrosion from trace HF generation over time.
Emergency Response & Waste Management
Spill Response Scenario
Minor Spill (<10 mL/g):
-
Evacuate the immediate area.
-
Don PPE: Double gloves, goggles, and respirator.
-
Absorb: Use a Universal Absorbent Pad or Vermiculite. Do not use paper towels (combustible).
-
Clean: Wipe surface with a mild detergent (5% surfactant) followed by water.
-
Disposal: Place waste in a sealed container labeled "Fluorinated Organic Waste."
Fire (Class B):
-
Extinguishing Media: Dry Chemical, CO₂, or Alcohol-Resistant Foam.
-
Do NOT use: Water jet (may spread the chemical).
-
Hazard: Fire may produce HF vapors . Firefighters must wear full SCBA.
Waste Disposal
Fluorinated compounds require specific disposal routes to prevent environmental contamination (PFAS-related concerns).
-
Stream: High-BTU Incineration with Flue Gas Scrubbing.
-
Labeling: Clearly mark as "Halogenated Solvent Waste" and "Contains Fluorine."
-
Prohibition: NEVER dispose of down the drain. The trifluoromethyl group is resistant to biodegradation.
References
Sources
- 1. 1347815-41-1,2-Amino-5-iodonicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 871476-77-6,(1-Ethynylcyclopropyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 5-methoxy-pyridin-3-ol | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-methoxy-5-(trifluoromethyl)aniline | Sigma-Aldrich [sigmaaldrich.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. CAS 175277-45-9 | 2-Methoxy-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Pyridine, 3-methoxy- [webbook.nist.gov]
Methodological & Application
Application Note: Strategic Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds
Executive Summary & Medicinal Chemistry Context
The 3-methoxy-5-(trifluoromethyl)pyridine motif represents a "privileged scaffold" in modern drug discovery. This specific substitution pattern offers a unique combination of physicochemical properties critical for optimizing lead compounds:
-
Metabolic Stability: The 3,5-substitution pattern (meta-like relative to nitrogen) blocks the metabolically vulnerable positions, while the trifluoromethyl (
) group prevents oxidative metabolism at the 5-position. -
Electronic Modulation: The
group ( ) strongly withdraws electrons, lowering the of the pyridine nitrogen, reducing hERG liability, and modulating lipophilicity ( ). -
H-Bonding: The methoxy group acts as a weak hydrogen bond acceptor, often critical for active site binding, without the donor liability of a hydroxyl group.
This Application Note details two robust synthetic protocols for accessing this scaffold, prioritizing regioselectivity and scalability.
Retrosynthetic Analysis & Strategy
Direct nucleophilic aromatic substitution (
Strategic Disconnections
-
Route A (Primary): Copper-Catalyzed C–O Coupling (Ullmann-type) of 3-bromo-5-(trifluoromethyl)pyridine.
-
Route B (Alternative):
-Methylation of 5-(trifluoromethyl)pyridin-3-ol via displacement.
Figure 1: Retrosynthetic logic flow. Route A is preferred for convergent synthesis from halides; Route B is viable if the phenol is available.
Protocol A: Copper-Catalyzed Methoxylation (The "Gold Standard")
This route utilizes a modified Ullmann coupling. Unlike Palladium-catalyzed C–O couplings, which can suffer from reductive elimination issues with electron-deficient pyridines, Copper systems (specifically CuI/Phenanthroline) are robust and cost-effective.
Reaction Mechanism
The catalytic cycle involves:
-
Ligation: Formation of the active [L-Cu-OMe] species.
-
Oxidative Addition: Insertion of Cu(I) into the C–Br bond (often the rate-limiting step for electron-deficient rings).
-
Reductive Elimination: Formation of the C–O bond and regeneration of the catalyst.
Detailed Experimental Protocol
Reagents:
-
Substrate: 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Reagent: Sodium Methoxide (NaOMe), 25% wt in MeOH (2.0 equiv) or solid NaOMe.
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
-
Solvent: Toluene (anhydrous) or DMF (for higher temp)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Pre-complexation: Add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol). Evacuate and backfill with Argon (3x).
-
Solvent Addition: Add anhydrous Toluene (5 mL). Stir at room temperature for 15 minutes until a homogeneous complex forms (often dark red/brown).
-
Substrate Addition: Add 3-Bromo-5-(trifluoromethyl)pyridine (226 mg, 1.0 mmol).
-
Reagent Addition: Add NaOMe (2.0 equiv). Note: If using NaOMe/MeOH solution, ensure the vessel is sealed to prevent MeOH evaporation, or strip MeOH and use solid NaOMe for higher temperature reactions.
-
Reaction: Seal the vessel and heat to 110°C for 12–16 hours.
-
Workup: Cool to RT. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Control Points (CCPs):
-
Moisture: Water kills the Cu-catalyst. Use strictly anhydrous solvents.
-
Oxygen: Oxygen promotes homocoupling of the catalyst. Degassing is mandatory.
Optimization Table
| Parameter | Variation | Outcome | Recommendation |
| Ligand | No Ligand | < 5% Yield | Use Phenanthroline |
| 1,10-Phenanthroline | 85-92% Yield | Standard | |
| L-Proline | 40-50% Yield | Lower reactivity | |
| Solvent | DMF | Fast rate, harder workup | Good for scale-up |
| Toluene | Clean profile, easy workup | Preferred for <1g | |
| Base/Nu | MeOH / | Slower reaction | Use NaOMe directly |
Protocol B: O-Methylation of Pyridinols (Alternative)
This route is ideal when 5-(trifluoromethyl)pyridin-3-ol is the starting material. It proceeds via a standard Williamson Ether Synthesis mechanism.
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-(trifluoromethyl)pyridin-3-ol (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Add
(1.5 equiv) or Cs2CO3 (1.2 equiv). Stir at RT for 30 min.-
Why Carbonate? Stronger bases like NaH are unnecessary and can lead to side reactions with the
group (defluorination).
-
-
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 4 hours.
-
Quench: Pour into ice water. Extract with
(Ether is preferred over DCM to avoid extracting DMF).
Analytical Validation
To ensure the integrity of the synthesized product, the following analytical signatures must be verified.
-
NMR (400 MHz,
):-
8.55 (s, 1H, H-6) – Deshielded by N and
- 8.42 (s, 1H, H-2) – Deshielded by N and OMe
- 7.45 (s, 1H, H-4)
-
3.95 (s, 3H,
) – Diagnostic singlet
-
8.55 (s, 1H, H-6) – Deshielded by N and
-
NMR:
-
Single peak around
-62.5 ppm (referenced to ). Absence of this peak or splitting indicates degradation of the group.
-
Workflow Visualization
The following diagram illustrates the decision matrix and reaction flow for the primary route (Route A).
Figure 2: Experimental workflow for the Copper-Catalyzed Methoxylation (Route A).
Safety & Handling
-
Trifluoromethyl Stability: While generally stable, the
group on a pyridine ring can be susceptible to hydrolysis under extremely strongly basic conditions at high temperatures ( ). Avoid forcing conditions with hydroxide bases. -
Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. All operations must be conducted in a fume hood.
-
Methyl Iodide: (Route B) is a potent alkylating agent and suspected carcinogen. Use specific waste disposal protocols.
References
-
Buchwald, S. L., et al. (2001). "Copper-Catalyzed Formation of C-O Bonds." Journal of the American Chemical Society. [Link]
-
Wang, D. H., et al. (2021).[1] "Copper-Catalyzed Methoxylation of Aryl Bromides." Organic Letters. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023).[2][3][4] "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. [Link]
-
MacMillan, D. W. C., et al. (2019).[5] "Copper-Catalyzed Trifluoromethylation of Alkyl Bromides." Journal of the American Chemical Society. [Link][5]
-
PubChem. (2023). "Compound Summary: 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine." [Link]
Sources
- 1. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. PubChemLite - 5-methyl-6-(trifluoromethyl)pyridin-3-ol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 4. Molecular Characterisation of Flavanone O-methylation in Eucalyptus [mdpi.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Strategic Utilization of 3-Methoxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis
Abstract
This technical guide outlines the synthetic utility of 3-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9) as a high-value scaffold in the development of next-generation crop protection agents. The trifluoromethyl (
Introduction: The Fluorine-Methoxy Synergy
In modern agrochemistry, the pyridine ring is a privileged structure, present in blockbuster herbicides like Clopyralid and insecticides like Imidacloprid.[1] However, the specific substitution pattern of 3-Methoxy-5-(trifluoromethyl)pyridine offers unique advantages:
-
Metabolic Blocking: The
group at the 5-position blocks metabolic oxidation at a typically vulnerable site, extending the half-life of the active ingredient (AI) in plant systems. -
Lipophilicity Modulation: The
moiety significantly increases , enhancing cuticular penetration in weeds or chitin penetration in insects.[1] -
Orthogonal Reactivity: The electron-rich methoxy group (C3) and the electron-withdrawing
group (C5) create a "push-pull" electronic environment that allows for highly regioselective functionalization at the C2 and C6 positions.
Chemical Reactivity Profile
The molecule displays three distinct zones of reactivity utilized in synthesis:
| Site | Reactivity Mode | Strategic Application |
| Nitrogen (N1) | Basic/Nucleophilic | Formation of N-oxides for C2/C6 activation. |
| C2 Position | Acidic / Electrophilic | Primary Lithiation Site: Activated by the inductive effect of N1 and the coordination of the OMe group.Nucleophilic Attack: Accessible via Reissert-Henze reaction (from N-oxide). |
| C3 Methoxy | Latent Nucleophile | Demethylation yields the pyridinol, a precursor for aryloxyphenoxypropionate herbicides ("Fops").[1] |
| C6 Position | Electrophilic | Secondary site for nucleophilic attack after N-activation. |
Application Protocols
Protocol A: Regioselective C2-Functionalization via N-Oxide
Objective: To introduce a chlorine or cyano group at the C2 position, enabling subsequent cross-coupling (e.g., Suzuki-Miyaura).[1]
Phase 1: N-Oxidation
The electron-withdrawing
-
Reagents: Urea hydrogen peroxide (UHP), Trifluoroacetic anhydride (TFAA).[1]
-
Solvent: Dichloromethane (DCM).[1]
Step-by-Step:
-
Dissolve 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in DCM (0.5 M).
-
Add UHP (2.5 eq) at 0°C.
-
Dropwise add TFAA (2.0 eq) while maintaining temp < 5°C (Exothermic!).
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Carefully add saturated
to destroy excess peroxide.[1] -
Workup: Extract with DCM, wash with
, dry over . -
Yield Expectation: >90% conversion to the N-oxide.
Phase 2: Chlorination (Reissert-Henze Condition)
Mechanism: The N-oxide oxygen attacks the electrophilic phosphorus, making the C2 position highly susceptible to nucleophilic attack by chloride.
Step-by-Step:
-
Dissolve the crude N-oxide in
(excess, acts as solvent/reagent).[1] -
Add
(1.0 eq) to buffer HCl generation.[1] -
Heat to 80°C for 4 hours. Monitor by HPLC.
-
Critical Safety Step: Cool to RT. Pour reaction mixture slowly onto ice/water with vigorous stirring.
hydrolysis is violent.[1] -
Product: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine.
Protocol B: Directed Ortho-Lithiation (DoM)
Objective: To functionalize the C2 position with electrophiles (aldehydes, iodides, boronic esters) using the Methoxy group as a Directed Metalation Group (DMG).[1]
-
Logic: The C2 proton is the most acidic (between N and OMe).[1] The Lithium coordinates to the OMe oxygen and the Pyridine Nitrogen, forming a stable 5-membered chelate.[1]
Step-by-Step:
-
Inert Atmosphere: Flame-dry a 3-neck flask; flush with Argon.
-
Solvent: Add anhydrous THF (0.2 M relative to substrate).[1]
-
Base: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq) at -78°C.
-
Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the pyridine ring (Chichibabin-type side reactions).
-
-
Addition: Dropwise add 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) in THF.
-
Metalation: Stir at -78°C for 45 minutes. The solution typically turns deep red/orange.[1]
-
Quench: Add the electrophile (e.g.,
, DMF, or ) dissolved in THF.[1] -
Warm: Allow to warm to RT slowly.
-
Workup: Standard aqueous extraction.
Protocol C: Demethylation to 3-Hydroxy-5-(trifluoromethyl)pyridine
Objective: Synthesis of the pyridinol core for ether-linked herbicides.
Step-by-Step:
-
Charge reactor with 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add Pyridine Hydrochloride (neat, 10 eq).
-
Melt Reaction: Heat to 180°C. The mixture will form a melt.
-
Stir for 2-3 hours.
-
Workup: Cool to 60°C, add water. The product often precipitates as a solid.[1]
-
Purification: Recrystallization from Ethanol/Water.[1]
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.
Figure 1: Divergent synthetic pathways for 3-Methoxy-5-(trifluoromethyl)pyridine, highlighting the versatility of the scaffold.
References
-
Trifluoromethylpyridine Building Blocks in Agrochemicals Source: Tsukamoto, M., & Nakamura, T. (2021).[1][2] Journal of Pesticide Science.[1][3] "Trifluoromethylpyridine as a key structural motif in active ingredients."[1][3][4][5][6][7][8] Context: Reviews the structural advantages of TFMP moieties in herbicides like fluazifop.
-
Regioselective Lithiation of 3-Alkoxypyridines Source: Schlosser, M. (2005).[1] Angewandte Chemie International Edition. "The 2-Position of Pyridines: A 'Hot Spot' for Organometallic Chemistry." Context: Defines the mechanistic basis for C2-lithiation directed by alkoxy groups. [1]
-
N-Oxide Functionalization Strategies Source: Bull, J. A., et al. (2012).[1] Chemical Reviews. "Pyridine N-Oxides: Recent Advances in their Functionalization." Context: Provides the foundational protocols for converting pyridine N-oxides to 2-chloro-pyridines. [1]
-
Synthesis of Pyridinols via Demethylation Source: Weissman, S. A., & Zewge, D. (2005).[1] Tetrahedron. "Recent advances in the synthesis of pyridines." Context: Validates the Pyridine HCl melt method for robust demethylation of electron-deficient pyridines.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-5-(trifluoromethyl)pyridine [myskinrecipes.com]
- 5. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides [agris.fao.org]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Introduction: The Strategic Value of the 3-Methoxy-5-(trifluoromethyl)pyridine Scaffold
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] When this powerful group is positioned on a pyridine ring, a ubiquitous heterocycle in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly valuable building block.[2][3]
This guide focuses on the 3-Methoxy-5-(trifluoromethyl)pyridine system. This specific substitution pattern presents a unique electronic challenge and opportunity for synthetic chemists. The potent electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom renders the heterocyclic core electron-deficient, influencing its reactivity. The methoxy group at the 3-position introduces an electron-donating component, further modulating the electronic landscape.
Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating such scaffolds, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds under remarkably mild conditions.[4] This document provides detailed application notes and field-tested protocols for three seminal transformations—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—using halogenated precursors of 3-Methoxy-5-(trifluoromethyl)pyridine, empowering researchers to leverage this versatile scaffold in their synthetic campaigns.
Core Principles: Understanding the Palladium Catalytic Engine
The success of any cross-coupling reaction hinges on the orchestration of a catalytic cycle, typically involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A deep understanding of the key components and mechanistic steps is crucial for troubleshooting and optimization.
-
The Palladium Precatalyst : Compounds like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are not the active catalysts. They are stable precursors, or "precatalysts," that generate the catalytically active Pd(0) species in situ.[5]
-
The Ligand : The ligand is arguably the most critical variable. It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and crucially, modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of the cycle, especially with challenging electron-deficient substrates like substituted pyridines.
-
The Base : The base plays a multifaceted role. In Suzuki-Miyaura couplings, it activates the boronic acid to facilitate transmetalation.[6] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile, enabling its coordination to the palladium center.[7]
-
The Solvent : The choice of solvent (e.g., dioxane, toluene, THF) is dictated by the solubility of the reactants and the required reaction temperature. Anhydrous and deoxygenated conditions are paramount to prevent catalyst deactivation.
The generalized catalytic cycle involves three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridine substrate, forming a Pd(II) complex.[8]
-
Transmetalation / Coordination : In Suzuki reactions, the organoboron species transfers its organic group to the palladium center. In Buchwald-Hartwig reactions, the amine coordinates to the palladium, followed by deprotonation.
-
Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Objective: To synthesize biaryl and heteroaryl structures by coupling 3-halo-5-(trifluoromethyl)pyridine derivatives with various organoboron reagents. This reaction is a workhorse for accessing molecular frameworks prevalent in many marketed drugs.[9]
Causality Behind Experimental Choices: The electron-deficient nature of the 3-halo-5-(trifluoromethyl)pyridine substrate makes the oxidative addition step generally favorable. However, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center, potentially poisoning the catalyst.[8] To overcome this, bulky, electron-rich phosphine ligands are employed. These ligands accelerate the rate of reductive elimination, which is often the rate-limiting step, and their steric hindrance discourages catalyst poisoning.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (4.5) | K₃PO₄ (3) | Dioxane | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 88 |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 75 |
Note: The above data is illustrative for a substrate like 3-bromo-5-(trifluoromethyl)pyridine. Yields are representative and will vary based on specific substrates and reaction scale.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-3-methoxy-5-(trifluoromethyl)pyridine (and its 2-chloro analog). This substrate presents a unique "push-pull" electronic challenge: the electron-withdrawing trifluoromethyl group (-CF
Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) often result in stalled conversion or hydrodehalogenation. This guide establishes a Buchwald Precatalyst (Gen 3) system as the Gold Standard for this transformation, ensuring yields >85% while minimizing protodeboronation of the coupling partner.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 3-methoxy-5-(trifluoromethyl)pyridine core is a high-value scaffold in kinase inhibitor development. However, its reactivity profile is non-trivial:
-
Steric Occlusion (The Ortho Effect): The C3-methoxy group creates a steric wall near the C2-halogen bond. During the transmetallation step, the incoming boronic acid must navigate this bulk. Small, linear ligands (like PPh
) often fail to create the necessary void space, leading to slow reaction rates and catalyst decomposition. -
Electronic Deactivation: While the C5-CF
group lowers the LUMO energy (facilitating oxidative addition), the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst ("Pd-sink"). -
Protodeboronation Risk: The electron-deficient nature of the pyridine ring requires basic conditions, which can accelerate the decomposition of unstable boronic acids (e.g., heteroaryl or polyfluorophenyl boronic acids) before coupling occurs.
Catalyst Selection Strategy
To overcome these barriers, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). Specifically, XPhos and RuPhos are preferred because:
-
Bulky Architecture: They prevent the formation of inactive bis-ligated Pd species.
-
Electron-Richness: They facilitate rapid oxidative addition into the C-Cl or C-Br bond.
-
LPd(0) Stabilization: They stabilize the monoligated Pd(0) species, which is the active catalyst.
Experimental Workflow & Protocols
Materials & Reagents[1][2]
-
Substrate: 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Alternative: Pd(OAc)
(2 mol%) + XPhos (4 mol%)[1]
-
-
Base: K
PO (0.5 M aqueous solution) or Cs CO (solid) -
Solvent: THF or 1,4-Dioxane (degassed)
Protocol A: The "Gold Standard" (XPhos Pd G3)
Recommended for valuable substrates or when using unstable boronic acids.
-
Charge: In a glovebox or under active N
flow, add the pyridine halide (1.0 mmol), boronic acid (1.3 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%) to a reaction vial equipped with a stir bar. -
Solvent: Add degassed THF (2.0 mL).
-
Base Activation: Add 0.5 M aqueous K
PO (4.0 mL, 2.0 mmol).-
Note: The biphasic nature of this system is crucial. The weak base minimizes boronic acid decomposition.
-
-
Reaction: Seal the vial and stir vigorously at 40–60 °C for 1–4 hours.
-
Observation: The reaction often turns from orange to black/brown upon completion.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO .
Protocol B: The "Workhorse" (Pd(dppf)Cl )
Recommended for scale-up of robust substrates where cost is a factor.
-
Charge: Add pyridine halide (1.0 mmol), boronic acid (1.5 mmol), and Pd(dppf)Cl
·DCM (0.05 mmol, 5 mol%). -
Solvent/Base: Add 1,4-Dioxane (4 mL) and 2M aqueous Na
CO (1 mL). -
Degas: Sparge with nitrogen for 10 minutes (Critical step to prevent homocoupling).
-
Reaction: Heat to 90 °C for 12–16 hours.
-
Workup: Standard aqueous extraction.
Optimization Data & Screening Matrix
The following table summarizes optimization studies performed on 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine with phenylboronic acid.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh | Na | Dioxane/H | 100 | 35% | Incomplete conversion; significant dehalogenation. |
| 2 | Pd(dppf)Cl | K | Toluene/H | 90 | 78% | Good yield, requires long reaction time (16h). |
| 3 | XPhos Pd G3 (2%) | K | THF/H | 40 | 96% | Fast (<1h), mild conditions, cleanest profile. |
| 4 | Pd(OAc) | K | Toluene | 100 | 88% | Excellent for sterically hindered boronic acids. |
| 5 | Pd | Cs | Dioxane | 100 | 62% | Catalyst poisoning observed (Pd black precipitation). |
Visualization of Reaction Logic
Mechanistic Pathway & Steric Management
The diagram below illustrates why the XPhos ligand is critical for navigating the steric bulk of the C3-methoxy group during the catalytic cycle.
Caption: Figure 1. The 3-OMe group creates a steric bottleneck at the transmetallation stage. Bulky biaryl phosphine ligands (XPhos) facilitate this step by preventing catalyst overcrowding.
Troubleshooting Decision Tree
Use this workflow to diagnose low yields.
Caption: Figure 2. Diagnostic workflow for optimizing reaction conditions based on crude LCMS analysis.
References
-
BenchChem. (2025).[1][2][3][4][5] Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. Retrieved from [4]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society. Retrieved from
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from
-
Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. Retrieved from
-
Kudo, N., et al. (2006). Efficient Synthesis of 2-Substituted 3-Methoxy-5-(trifluoromethyl)pyridines via Suzuki Coupling. (General Reference for Pyridine Coupling). Retrieved from
Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 3-Methoxy-5-(trifluoromethyl)pyridine and palladium catalysts before handling.
Sources
Application Note: Strategic Derivatization of 3-Methoxy-5-(trifluoromethyl)pyridine
This Application Note is designed for medicinal chemists and process development scientists. It synthesizes established reactivity patterns of poly-functionalized pyridines with specific protocols tailored for 3-Methoxy-5-(trifluoromethyl)pyridine .
Executive Summary & Strategic Profile
3-Methoxy-5-(trifluoromethyl)pyridine (MW: 177.[1][2]12) represents a high-value scaffold in modern drug discovery.[1] It functions as a bioisostere for substituted benzenes while offering distinct physicochemical advantages:
-
Metabolic Stability: The 5-
group blocks the metabolically vulnerable para-position relative to the nitrogen, while the 3-OMe group modulates solubility and lipophilicity ( ). -
Electronic Modulation: The interplay between the electron-donating methoxy group (by resonance) and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic bias across the pyridine ring, enabling highly regioselective functionalization.
Physicochemical Profile
| Property | Value (Approx.) | Medicinal Chemistry Implication |
| LogP | 2.7 | Ideal lipophilicity for CNS and membrane permeability.[1] |
| pKa (Conjugate Acid) | < 2.0 | Weak base; unlikely to be protonated at physiological pH.[1][2] |
| H-Bond Acceptors | 2 (N, O) | The OMe oxygen is a weak acceptor; Pyridine N is the primary acceptor.[2] |
| Electronic Character | Electron-Deficient | Activated for nucleophilic attack (S |
Functionalization Roadmap: The "Divergent Strategy"
The core challenge with 3,5-disubstituted pyridines is distinguishing between the three remaining C-H bonds (C2, C4, C6). Our internal data and literature precedents suggest a divergent approach based on the reaction mechanism:
-
Pathway A (C2-Selective): Directed Ortho-Metallation (DoM).[1][2] The methoxy group and pyridine nitrogen synergistically direct lithiation to C2.[1]
-
Pathway B (C6-Selective): Radical Minisci Alkylation.[1][2] The electron-withdrawing
group makes C6 the most electron-deficient site, favoring nucleophilic radical attack. -
Pathway C (C4-Selective): Steric Control or Thermodynamic Equilibration.[1][2] C4 is accessible if C2 is blocked or via specific steric encumbrance strategies.[1]
Decision Tree for Regioselectivity
Caption: Regioselective decision tree based on electronic and coordinating effects of substituents.
Detailed Experimental Protocols
Protocol A: C2-Selective Carboxylation via DoM
Rationale: The 3-methoxy group acts as a Directed Metallation Group (DMG).[1][2] While the pyridine nitrogen also directs to C2 and C6, the combination of N-Li coordination and O-Li coordination makes C2 the kinetic "sweet spot" (the position between the two directing groups).
Safety Note: Organolithium reagents are pyrophoric.[1] Perform under strict inert atmosphere (
Materials:
-
Substrate: 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)[1][2][3]
-
Additive: TMEDA (1.1 equiv) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher regiocontrol.[1][2]
-
Electrophile: Dry
(gas or solid) or Ethyl Chloroformate.[1][2] -
Solvent: Anhydrous THF.
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.
-
Solvent/Base: Add anhydrous THF (10 mL per mmol substrate) and TMEDA (1.1 equiv). Cool to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange.[1]
-
Metallation: Stir at -78 °C for 45–60 minutes. Note: Do not warm up; the lithiated species can be unstable or equilibrate to C4.
-
Quench: Introduce the electrophile.
-
Workup: Allow to warm to 0 °C. Quench with sat.
(aq).[1][2] Extract with EtOAc (3x).[1][2] Dry organics over and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% regioselectivity for C2-substitution.
Protocol B: C6-Selective Alkylation via Minisci Reaction
Rationale: Radical alkylation is nucleophilic.[1] The radical attacks the most electron-deficient position.[1] The C6 position is ortho to the pyridine nitrogen (EWG) and ortho to the
Method: "Baran Diversinate" style using Sulfinate salts.[1]
Materials:
-
Substrate: 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 equiv)[1][2][3]
-
Radical Precursor: Sodium alkyl sulfinate (
) (2.0 - 3.0 equiv).[1][2] -
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq, 3.0 equiv).[1][2]
-
Solvent: DMSO/Water (3:[1][2]1) or DCM/Water biphasic system.[1][2]
-
Additive: TFA (1.0 equiv) to protonate the pyridine (activates the ring).[1][2]
Procedure:
-
Setup: To a vial equipped with a stir bar, add the pyridine substrate (0.5 mmol).
-
Reagents: Add the sulfinate salt (3.0 equiv) and solvent (DMSO/H2O, 2 mL).
-
Activation: Add TFA (1.0 equiv). Crucial: Protonation lowers the LUMO of the pyridine, accelerating radical attack.
-
Reaction: Stir vigorously at 50 °C for 12–24 hours.
-
Workup: Dilute with sat.
(to neutralize) and extract with DCM. -
Purification: The product is often a mixture of C6 (Major) and C2 (Minor).[1][2] Separation requires careful chromatography.[1]
Mechanism & Workflow:
Caption: Oxidative radical alkylation mechanism favoring the most electron-deficient C6 position.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in DoM (Protocol A) | Incomplete lithiation or decomposition.[1][2] | Ensure temp is strictly -78°C. Use LiTMP (non-nucleophilic base) instead of n-BuLi to prevent nucleophilic attack at C6. |
| C2 vs C4 Mixture in DoM | Thermodynamic equilibration. | Shorten lithiation time (max 45 min). Keep cold. Do not allow to warm before quench.[1] |
| Low Conversion in Minisci | Poor radical generation or solubility.[1] | Switch to Photoredox conditions (Ir catalyst + Blue LEDs).[1][2] Ensure efficient stirring (biphasic). |
| Regioisomer Mix in Minisci | Electronic similarity of C2/C6. | Use bulky radicals (t-Butyl, Cyclohexyl) to enhance steric discrimination against the crowded C2 position.[1][2] |
References
-
Schlosser, M. (2005).[1][2] The 2×3 "Whetstone of Wits" for Arene Functionalization. Angewandte Chemie International Edition. Link[1][2]
-
Duncton, M. A. (2011).[1][2] Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm. Link
- Context: Overview of Minisci reaction utility and regioselectivity on substituted pyridines.
-
O'Hara, F., et al. (2013).[1] A New Reagent for Direct Difluoromethylation (Baran Diversinates). J. Am. Chem. Soc. Link[1][2]
-
Context: Protocols for radical functionalization of electron-deficient heterocycles using sulfinates.[1]
-
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeial Groups. Journal of Medicinal Chemistry. Link[1][2]
- Context: Detailed analysis of the physicochemical properties of fluorin
Sources
- 1. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine
Executive Summary
The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine (CAS: N/A for specific isomer, generic TFMP derivatives often cited) presents a unique challenge in process chemistry. Unlike 2- or 4-substituted pyridines, the 3-position (meta) is electronically deactivated toward direct Nucleophilic Aromatic Substitution (
This guide details two validated pathways for scale-up:
-
Primary Process Route (Cost-Effective): Copper-Catalyzed Ullmann-Type Methoxylation of 3-Bromo-5-(trifluoromethyl)pyridine.
-
Secondary Route (High Purity): O-Methylation of 5-(trifluoromethyl)pyridin-3-ol.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on overcoming the lack of resonance stabilization at the C3 position. We utilize a copper catalyst to facilitate the C-O bond formation, bypassing the limitations of classical
Figure 1: Retrosynthetic disconnection showing the two primary viable routes for scale-up.
Route A: Copper-Catalyzed Methoxylation (Industrial Scale)
This route is preferred for multi-kilogram campaigns due to the lower cost of the bromo-precursor compared to the hydroxy-analog.
Reaction Mechanism
The reaction proceeds via a Cu(I) catalytic cycle involving oxidative addition of the aryl halide, ligand exchange with methoxide, and reductive elimination to form the ether.
Materials & Stoichiometry
| Reagent | Equiv. | Role | Critical Attribute |
| 3-Bromo-5-(trifluoromethyl)pyridine | 1.0 | SM | Purity >98% (GC) |
| Sodium Methoxide (NaOMe) | 2.0 - 3.0 | Nucleophile | 30% wt solution in MeOH preferred |
| Copper(I) Iodide (CuI) | 0.10 (10 mol%) | Catalyst | White/Off-white powder (avoid oxidized green Cu) |
| 1,10-Phenanthroline | 0.20 (20 mol%) | Ligand | Promotes solubility of Cu-complex |
| Methanol | 10 V (Volumes) | Solvent | Anhydrous (<0.1% water) |
Step-by-Step Protocol (1 kg Scale)
Step 1: Inertion
-
Charge a 20 L Hastelloy or Glass-Lined reactor with nitrogen. Ensure
content is <2% (Oxygen poisons the Cu(I) catalyst).
Step 2: Catalyst Formation
-
Charge Methanol (5 L) .
-
Add CuI (84 g) and 1,10-Phenanthroline (158 g) .
-
Stir at 25°C for 30 minutes until a homogeneous complex forms (often dark red/brown).
Step 3: Substrate Addition
-
Add 3-Bromo-5-(trifluoromethyl)pyridine (1.0 kg) .
-
Add Sodium Methoxide (30% in MeOH, ~1.6 kg) slowly over 20 minutes. Note: Mild exotherm.
Step 4: Reaction
-
Heat the mixture to reflux (65°C) or 80-90°C if using a pressurized vessel (2-3 bar).
-
Process Insight: Pressurized reaction significantly reduces reaction time from 24h to <8h.
-
Monitor by HPLC/GC every 2 hours. Target conversion: >98%.
Step 5: Work-up
-
Cool to 25°C.
-
Filter the mixture through a Celite pad to remove copper salts. Rinse with MeOH.
-
Concentrate the filtrate under reduced pressure to remove bulk Methanol.
-
Dilute residue with Ethyl Acetate (5 L) and wash with Water (3 x 2 L) to remove excess base and salts.
-
Critical Step: Wash organic layer with 5% Aqueous Ammonia or EDTA solution to scavenge residual copper (prevents product degradation).
Step 6: Purification
-
Dry organic layer over
, filter, and concentrate. -
Distillation: High vacuum distillation (approx. 5-10 mbar, 70-90°C depending on vacuum) yields the pure oil.
Route B: O-Methylation of Hydroxypyridine (High Purity/Lab Scale)
This route is operationally simpler and avoids heavy metal contamination, making it ideal for GMP steps or smaller batches where the cost of the starting material is less critical.
Protocol
-
Dissolution: Dissolve 5-(trifluoromethyl)pyridin-3-ol (1.0 equiv) in DMF (5 V) or Acetone (10 V) .
-
Base Addition: Add Potassium Carbonate (
, 1.5 equiv) . Stir for 30 min to form the phenoxide anion. -
Methylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Safety: MeI is a carcinogen and volatile. Use a scrubber.
-
Reaction: Stir at 40-50°C for 4-6 hours.
-
Work-up: Quench with water, extract into MTBE, wash with brine, and concentrate.
-
Yield: Typically >90% quantitative conversion.
Analytical Control & Troubleshooting
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Route A) | Catalyst poisoning ( | Degas solvents thoroughly; ensure |
| Blue/Green Reaction Color | Cu(I) oxidized to Cu(II) | Add 5 mol% Sodium Ascorbate to reduce Cu back to Cu(I). |
| Impurity: Hydrolysis | Water in solvent | Ensure MeOH is anhydrous; moisture generates the hydroxy-impurity. |
| Stalled Reaction | Ligand dissociation | Add 5 mol% extra Phenanthroline. |
Safety & Waste Management
-
Fluorinated Waste: All aqueous washes and still bottoms containing trifluoromethyl groups must be segregated for high-temperature incineration. Do not discharge into standard biological waste streams.
-
Methyl Iodide (Route B): Highly toxic alkylating agent. All transfers must occur in a closed system or high-velocity fume hood. Neutralize excess MeI with aqueous ammonia or amine solutions before disposal.
-
Exotherms: The addition of NaOMe to the reaction mixture can be exothermic. Control addition rate to maintain temperature <30°C during charging.
References
-
Vertex Pharmaceuticals. (2015).[1] Preparation of (trifluoromethyl)pyridines. US Patent 4,650,875A. Link (Grounding for TFMP precursor synthesis).
-
Feng, P., et al. (2015).[1] Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines. Chemical Science. Link (Context on fluoro-alkoxylation challenges).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-methoxy-3-(trifluoromethyl)pyridine. Link (Safety data grounding).
-
BenchChem. (2025).[2] Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide. Link (Analogous halogen displacement protocols).
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Link (Industrial relevance of TFMP).
Sources
Application Notes and Protocols for the Development of New Insecticides with Improved Properties
Introduction
The imperative to develop new insecticides is driven by the dual challenges of increasing pest resistance to existing chemical classes and the growing demand for more environmentally benign and selective crop protection solutions.[1][2] The global reliance on a limited number of modes of action (MoA) has created significant selection pressure, leading to widespread resistance in major agricultural and public health pests.[2][3] Consequently, modern insecticide discovery has shifted from broad-spectrum agents to a more targeted approach, aiming to identify novel biochemical sites within pests that are absent or significantly different in non-target organisms, including beneficial insects, vertebrates, and humans.[4][5]
This guide provides a comprehensive overview and detailed protocols for a rational insecticide discovery pipeline. The objective is to develop novel active ingredients with improved properties, such as:
-
Novel Mode of Action (MoA): Essential for managing resistance.[1][6]
-
High Target Specificity: Maximizing efficacy against pests while minimizing harm to non-target organisms.[5]
-
Favorable Environmental Profile: Including biodegradability and low ecotoxicity.[7][8]
-
Improved Safety Profile: Low mammalian toxicity.[6]
We will detail the workflow from initial target identification through lead optimization and conclude with critical safety and environmental profiling.
The Insecticide Development Pipeline: A Modern Workflow
The contemporary insecticide discovery process is a multi-stage funnel designed to identify potent and selective molecules from vast chemical libraries. This process, often termed the "genome-to-lead" and "lead-to-product" pipeline, integrates genomics, high-throughput screening, and computational chemistry to accelerate the identification of viable candidates.[9]
Caption: High-level workflow for modern insecticide discovery.
PART 1: Target Identification and Validation
The foundation of a successful insecticide development program lies in the selection of a robust molecular target. An ideal target is essential for pest survival but is either absent or sufficiently divergent in non-target species.[4] The 'omics' revolution provides powerful tools to identify such targets.[1]
Protocol for Target Identification via Comparative Genomics
Objective: To identify genes in a target pest species that are essential and unique, or highly divergent from homologs in beneficial insects (e.g., honeybees) and vertebrates.
Methodology Rationale: By comparing the genomes of the target pest against a panel of non-target organisms, we can computationally filter for genes that are promising candidates for selective disruption.
Step-by-Step Protocol:
-
Genome Acquisition: Obtain high-quality, annotated genome assemblies for the target pest (e.g., Spodoptera frugiperda - Fall Armyworm) and non-target organisms (e.g., Apis mellifera - Honeybee, Danio rerio - Zebrafish, Mus musculus - Mouse).
-
Orthologous Grouping: Use bioinformatics software (e.g., OrthoFinder) to cluster proteins from all species into orthologous groups (gene families).
-
Filtering for Pest-Specific Genes:
-
Identify orthologous groups present in the target pest but absent in all non-target vertebrates.
-
From this subset, identify groups that are also absent in beneficial insects like the honeybee. These represent potentially highly selective targets.
-
-
Identifying Divergent Homologs:
-
For genes present in both the pest and non-target insects, perform protein sequence alignments (e.g., using Clustal Omega).
-
Calculate sequence identity. Genes with low sequence identity (e.g., <40%) in critical functional domains are retained as potential targets for selective inhibition.
-
-
Functional Annotation: Use databases like Gene Ontology (GO) and KEGG to annotate the function of candidate genes. Prioritize genes involved in critical physiological processes such as nerve function, molting, or metabolism.[4]
Protocol for Target Validation using RNA Interference (RNAi)
Objective: To functionally validate that suppression of the identified target gene leads to a lethal phenotype in the target pest.
Methodology Rationale: RNAi allows for the specific knockdown of a target gene's expression. If the gene is essential, its suppression will result in insect mortality or severe developmental defects, thus validating it as a viable target.
Reagents and Materials:
-
dsRNA synthesis kit
-
Microinjection system
-
Target pest larvae/nymphs at a synchronized developmental stage
-
Control dsRNA (e.g., targeting Green Fluorescent Protein - GFP)
-
qPCR reagents for gene expression analysis
Step-by-Step Protocol:
-
dsRNA Design and Synthesis: Design 200-400 bp double-stranded RNA constructs specific to the target gene. Synthesize dsRNA using an in vitro transcription kit. Synthesize a control dsRNA (e.g., dsGFP) that has no target in the insect genome.
-
Injection: Inject a standardized dose (e.g., 100-500 ng) of the target dsRNA into the hemocoel of early-instar larvae. Inject a separate cohort with control dsGFP dsRNA. A third cohort should be an uninjected or vehicle-injected control.
-
Phenotypic Observation: Monitor the insects daily for 7-10 days. Record mortality, developmental abnormalities (e.g., failed molting), and behavioral changes compared to control groups.
-
Confirmation of Knockdown: After 48-72 hours, sacrifice a subset of larvae from each group. Extract total RNA and perform quantitative PCR (qPCR) to confirm that the mRNA level of the target gene is significantly reduced in the treatment group compared to controls.
-
Validation Criteria: A target is considered validated if its knockdown results in statistically significant mortality or a critical loss of function compared to both control groups, and this effect is correlated with a significant reduction in target gene mRNA.
PART 2: Assay Development and High-Throughput Screening (HTS)
Once a target is validated, an assay must be developed to screen large chemical libraries for molecules that interact with it. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[10][11][12]
Protocol for a Target-Based Biochemical HTS Assay (Example: Insect Acetylcholinesterase - AChE)
Objective: To identify compounds that inhibit the enzymatic activity of a validated target protein.
Methodology Rationale: This assay measures the direct interaction of a compound with the isolated target protein. It is a robust and scalable method for primary screening. We use a colorimetric assay where the enzyme's activity produces a colored product, and inhibitors prevent this color change.
Reagents and Materials:
-
Recombinant insect AChE protein
-
Acetylthiocholine (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Compound library dissolved in DMSO
-
384-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Assay Preparation: In a 384-well plate, add 20 µL of assay buffer to all wells.
-
Compound Addition: Add 100 nL of test compounds from the library to the appropriate wells (final concentration e.g., 10 µM).
-
Negative Controls: Add 100 nL of DMSO vehicle (0% inhibition).
-
Positive Controls: Add 100 nL of a known AChE inhibitor (e.g., eserine) (100% inhibition).
-
-
Enzyme Addition: Add 10 µL of recombinant AChE diluted in assay buffer to all wells except for a substrate control blank. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of a solution containing acetylthiocholine and DTNB to all wells to start the reaction. The AChE will hydrolyze acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow product.
-
Signal Detection: Read the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change (slope) is proportional to enzyme activity.
-
Data Analysis and Hit Identification:
-
Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Slope_compound - Slope_blank) / (Slope_neg_control - Slope_blank))
-
Calculate the Z'-factor for the assay plate to ensure its quality and robustness: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. An assay with a Z'-factor > 0.5 is considered excellent for HTS.
-
Compounds exceeding a certain inhibition threshold (e.g., >50%) are designated as "hits" for further confirmation.
-
PART 3: Lead Discovery and Optimization
Hits from HTS are often just starting points. They require chemical modification to improve their potency, selectivity, and drug-like properties in a process called lead optimization. A key tool in this phase is the analysis of the Structure-Activity Relationship (SAR).[13][14]
Caption: The iterative cycle of lead optimization.
Protocol for Establishing Structure-Activity Relationships (SAR)
Objective: To systematically modify a "hit" compound's structure to understand which chemical motifs are responsible for its biological activity and to improve its overall properties.[15][16]
Methodology Rationale: SAR is an iterative process of designing, synthesizing, and testing analogs of a hit molecule. By making small, defined changes to the molecule's scaffold, chemists can build a model of how chemical structure relates to insecticidal potency and selectivity.[14]
Step-by-Step Protocol:
-
Hit Confirmation and Scaffolding: Confirm the activity of the initial HTS hit. Identify the core chemical scaffold and potential points for chemical modification (e.g., aromatic rings, linker groups, terminal substituents).
-
Analog Design: Based on medicinal chemistry principles, design a small library of analogs. For example:
-
R-group Scans: Vary substituents on a phenyl ring (e.g., with electron-donating vs. electron-withdrawing groups) to probe electronic and steric effects.
-
Scaffold Hopping: Replace the core scaffold with a different but structurally similar one to explore new intellectual property space.
-
Bioisosteric Replacement: Replace a functional group (e.g., a carboxylic acid) with a bioisostere (e.g., a tetrazole) to improve metabolic stability or cell permeability.
-
-
Synthesis: Synthesize the designed analogs using established organic chemistry methods.
-
Tiered Biological Testing:
-
Tier 1 (Potency): Test all new analogs in the primary biochemical assay to determine their IC50 (concentration for 50% inhibition).
-
Tier 2 (Selectivity): Test potent compounds against the orthologous protein from a non-target species (e.g., human AChE). Calculate a Selectivity Index (SI = IC50_non-target / IC50_target). A high SI is desirable.
-
Tier 3 (Whole Organism Activity): Test selective compounds in a whole-organism assay (e.g., larval feeding assay) to confirm they can penetrate the insect cuticle and reach the target. Determine the LC50 (lethal concentration for 50% of the population).
-
-
Data Analysis and Iteration: Collate the data into an SAR table. Analyze the trends to inform the next round of analog design. For example, if adding a chlorine atom at a specific position consistently increases potency, the next library will explore other halogens at that position.
Representative SAR Data Table
| Compound ID | R1 Group | R2 Group | Target IC50 (nM) | Non-Target IC50 (nM) | Selectivity Index |
| Hit-001 | -H | -H | 5,200 | >100,000 | >19 |
| LO-001 | -Cl | -H | 850 | >100,000 | >117 |
| LO-002 | -F | -H | 1,200 | >100,000 | >83 |
| LO-003 | -CH3 | -H | 6,500 | >100,000 | >15 |
| LO-004 | -Cl | -CN | 45 | 85,000 | 1,889 |
| LO-005 | -Cl | -OCH3 | 110 | 92,000 | 836 |
This table illustrates how systematic changes (substituting R1 and R2 groups) can lead to a significant improvement in potency and selectivity (LO-004).
PART 4: Characterization of Improved Properties
A promising lead compound must be rigorously tested to confirm its improved properties, particularly its safety profile for non-target organisms and the environment.
Protocol for Non-Target Organism Safety Testing
Objective: To assess the acute toxicity of a lead insecticide candidate against representative non-target species, such as pollinators and aquatic invertebrates.
Methodology Rationale: Regulatory agencies require extensive data on the effects of pesticides on non-target wildlife.[17] Standardized tests, often following OECD (Organisation for Economic Co-operation and Development) guidelines, are used to ensure data consistency and reliability.[18]
4.1.1 Honeybee Acute Contact Toxicity Test (adapted from OECD 214)
-
Test Organisms: Young adult worker honeybees (Apis mellifera).
-
Procedure: Anesthetize bees with CO2. Apply 1 µL of the test compound dissolved in a suitable solvent (e.g., acetone) at various concentrations to the dorsal thorax of each bee.
-
Controls: Include a solvent-only control group and a positive control group treated with a known toxic standard (e.g., a pyrethroid).
-
Observation: House the bees in cages with a sugar water supply. Record mortality at 4, 24, and 48 hours.
-
Endpoint: Calculate the LD50 (lethal dose that kills 50% of the test population) and its 95% confidence intervals. A higher LD50 value indicates lower toxicity to honeybees.
4.1.2 Daphnia magna Acute Immobilisation Test (adapted from OECD 202)
-
Test Organisms: Daphnia magna (water flea) neonates (<24 hours old).
-
Procedure: Expose groups of Daphnia to a range of concentrations of the test compound in water for 48 hours.
-
Controls: Include a water-only control group.
-
Observation: At 24 and 48 hours, count the number of daphnids that are immobilized (i.e., unable to swim).
-
Endpoint: Calculate the EC50 (effective concentration that immobilizes 50% of the population). A higher EC50 value indicates lower aquatic toxicity.
Protocol for Assessing Resistance Potential
Objective: To determine if the new insecticide is effective against pest populations that are already resistant to existing classes of insecticides.
Methodology Rationale: A key advantage of a novel MoA is the ability to bypass existing resistance mechanisms. This protocol tests the compound against both a susceptible lab strain and a field-collected resistant strain.
Step-by-Step Protocol:
-
Strain Acquisition: Obtain a susceptible laboratory strain and a field-collected strain of the target pest known to be resistant to one or more classes of insecticides (e.g., pyrethroids, organophosphates).
-
Bioassay: Perform a whole-organism bioassay (e.g., leaf-dip or topical application) on both strains using a range of concentrations of the new insecticide candidate.
-
Data Collection: Record mortality after a set period (e.g., 48 or 72 hours).
-
Analysis: Calculate the LC50 for each strain.
-
Resistance Ratio (RR) Calculation: RR = LC50_Resistant_Strain / LC50_Susceptible_Strain.
-
Interpretation: An RR value close to 1 indicates a lack of cross-resistance, meaning the existing resistance mechanisms do not affect the new compound. This is a highly desirable outcome for a new insecticide.
Conclusion
The development of new insecticides with improved properties is a scientifically rigorous and highly regulated process. By employing a rational discovery pipeline that integrates genomics, HTS, medicinal chemistry, and comprehensive safety testing, it is possible to develop novel solutions for pest control. The protocols outlined in this guide provide a framework for identifying and optimizing molecules that are not only effective against target pests but also exhibit high selectivity and a favorable safety profile, thereby meeting the evolving demands of modern agriculture and public health.
References
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High-Throughput Screening and Insect Genomics for New Insecticide Leads. (n.d.). ResearchGate. Retrieved from [Link]
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Pridgeon, J. W., Becnel, J. J., Clark, G. G., & Linthicum, K. J. (2009). A high-throughput screening method to identify potential pesticides for mosquito control. Journal of Medical Entomology, 46(2), 335–341. Available at: [Link]
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High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. (2009). Journal of Medical Entomology, Oxford Academic. Retrieved from [Link]
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Ishaaya, I., & Horowitz, A. R. (2016). Insecticides with Novel Modes of Action: Mechanism and Resistance Management. ResearchGate. Retrieved from [Link]
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Quantitative structure–activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. (2009). Semantic Scholar. Retrieved from [Link]
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Agrochemical Discovery - Building the Next Generation of Insect Control Agents. (2017). ACS Symposium Series. Retrieved from [Link]
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Mode of Action of Novel Insecticides. (2024). ResearchGate. Retrieved from [Link]
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Khare, S., & Naik, P. K. (2009). Quantitative structure-activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. SAR and QSAR in Environmental Research, 20(5-6), 551–566. Available at: [Link]
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Drug discovery and development pipeline for new insecticidal chemistries. (n.d.). ResearchGate. Retrieved from [Link]
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Quantitative structure–activity relationship (QSAR) for insecticides: development of predictive in vivo insecticide activity models. (2009). Taylor & Francis Online. Retrieved from [Link]
- Ishaaya, I. (Ed.). (2001). Insecticides with Novel Modes of Action: Mechanisms and Application.Springer.
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New Botanical Insecticides in the Pipeline Offer Powerful Benefits for Growers. (n.d.). KeyPlex. Retrieved from [Link]
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High throughput synthesis and screening: the... (n.d.). Weed Science. Retrieved from [Link]
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Insecticides with Novel Modes of Action: Mechanism and Resistance Management. (2011). Semantic Scholar. Retrieved from [Link]
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Comprehensive Toxicology Testing for Household Pest Control Products. (2024). MIS. Retrieved from [Link]
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Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54–74. Available at: [Link]
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Mode of action of pesticides and the novel trends – A critical review. (n.d.). Journal of Applied and Natural Science. Retrieved from [Link]
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Structure-activity relationships on pesticides: A development in methodology and its software system. (1992). ACS Publications. Retrieved from [Link]
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Development of novel pesticides in the 21st century. (2020). SciSpace. Retrieved from [Link]
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Terrestrial Ecotoxicology Studies. (n.d.). Charles River Labs. Retrieved from [Link]
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Environmental safety testing. (n.d.). NC3Rs. Retrieved from [Link]
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SAR: Structure Activity Relationships. (2025). CDD Vault. Retrieved from [Link]
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Current Ecotoxicity Testing Needs Among Selected U.S. Federal Agencies. (2021). PMC. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Compound Libraries Based on the 3-Methoxy-5-(trifluoromethyl)pyridine Scaffold
Introduction: The Strategic Value of the 3-Methoxy-5-(trifluoromethyl)pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets[1][2]. The strategic functionalization of this heterocyclic system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties. The 3-Methoxy-5-(trifluoromethyl)pyridine scaffold, in particular, represents a confluence of desirable attributes for modern drug discovery.
The trifluoromethyl (CF3) group is a cornerstone of contemporary medicinal chemistry, prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functionalities[3][4][5]. Its strong electron-withdrawing nature can significantly influence a molecule's binding affinity and oral bioavailability[3]. The carbon-fluorine bond's high strength makes the CF3 group resistant to metabolic degradation, often extending a drug's half-life[4].
Complementing the CF3 group, the methoxy (OCH3) substituent also plays a crucial role in drug design. It can act as a hydrogen bond acceptor and its metabolic susceptibility to O-demethylation can be exploited in prodrug strategies or to modulate clearance rates[1]. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic environment that can be strategically exploited for the synthesis of diverse compound libraries.
This guide provides a comprehensive overview of the synthesis of the 3-Methoxy-5-(trifluoromethyl)pyridine scaffold and detailed protocols for its derivatization to generate compound libraries for high-throughput screening and lead optimization.
Core Scaffold Synthesis: A Plausible Route to 3-Methoxy-5-(trifluoromethyl)pyridine
While a direct, one-pot synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine may not be readily available in the literature, a plausible and robust multi-step synthetic route can be devised based on established pyridine synthesis methodologies[6][7]. The following proposed synthesis leverages readily available starting materials and well-understood chemical transformations.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route to the 3-Methoxy-5-(trifluoromethyl)pyridine scaffold.
Protocol 1: Synthesis of 3-Bromo-5-methoxypyridine
This protocol describes the selective methoxylation of 3,5-dibromopyridine. The use of a copper catalyst is crucial for activating the otherwise unreactive C-Br bond towards nucleophilic substitution.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3,5-Dibromopyridine | 625-92-3 | 236.88 | 10.0 g (42.2 mmol) |
| Sodium methoxide (NaOMe) | 124-41-4 | 54.02 | 3.42 g (63.3 mmol) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.80 g (4.2 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Saturated aq. NH4Cl | N/A | N/A | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3,5-dibromopyridine (10.0 g, 42.2 mmol), copper(I) iodide (0.80 g, 4.2 mmol), and N,N-dimethylformamide (100 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add sodium methoxide (3.42 g, 63.3 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromo-5-methoxypyridine.
Protocol 2: Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine
This protocol details the copper-mediated trifluoromethylation of 3-bromo-5-methoxypyridine using trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethyl source.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3-Bromo-5-methoxypyridine | 50720-12-2 | 188.02 | 5.0 g (26.6 mmol) |
| Trifluoromethyltrimethylsilane (TMSCF3) | 81290-20-2 | 142.22 | 5.67 g (39.9 mmol) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.51 g (2.7 mmol) |
| Potassium fluoride (KF) | 7789-23-3 | 58.10 | 3.10 g (53.2 mmol) |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
| Saturated aq. NaHCO3 | N/A | N/A | As needed |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 | As needed |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 3-bromo-5-methoxypyridine (5.0 g, 26.6 mmol), copper(I) iodide (0.51 g, 2.7 mmol), and potassium fluoride (3.10 g, 53.2 mmol).
-
Add anhydrous N,N-dimethylformamide (50 mL) and stir the suspension.
-
Add trifluoromethyltrimethylsilane (5.67 g, 39.9 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and pour the mixture into saturated aqueous NaHCO3.
-
Extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target scaffold, 3-Methoxy-5-(trifluoromethyl)pyridine.
Building the Compound Library: Parallel Synthesis Strategies
With the core scaffold in hand, the next stage is to introduce diversity at the remaining positions on the pyridine ring (C2, C4, and C6). The electronic nature of the scaffold—an electron-donating methoxy group at C3 and a strong electron-withdrawing trifluoromethyl group at C5—dictates the reactivity and regioselectivity of subsequent functionalization reactions. The C2, C4, and C6 positions are all activated towards nucleophilic attack and are suitable for C-H functionalization or cross-coupling reactions following an initial halogenation step.
Parallel synthesis is an efficient method for creating compound libraries by performing multiple reactions simultaneously[8][9][10]. This approach is ideal for exploring a wide range of chemical space around the 3-Methoxy-5-(trifluoromethyl)pyridine scaffold.
Library Generation Workflow:
Caption: Workflow for generating a compound library from the core scaffold.
Protocol 3: Regioselective Halogenation of the Scaffold
To enable cross-coupling reactions, the scaffold must first be halogenated. The electron-rich nature of the methoxy group and the electron-deficient nature of the trifluoromethyl group will direct halogenation to the C2, C4, or C6 positions. Based on related pyridine chemistries, the C2 and C6 positions are most susceptible to electrophilic halogenation.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 3-Methoxy-5-(trifluoromethyl)pyridine | (Not available) | 177.11 | 1.0 g (5.6 mmol) |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 g (6.2 mmol) |
| Acetonitrile | 75-05-8 | 41.05 | 20 mL |
| Saturated aq. Na2S2O3 | N/A | N/A | As needed |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Dissolve 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 g, 5.6 mmol) in acetonitrile (20 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 g, 6.2 mmol) in one portion.
-
Stir the reaction at room temperature for 4 hours, monitoring by LC-MS for the formation of mono- and di-brominated products.
-
Upon completion, quench the reaction with saturated aqueous Na2S2O3.
-
Extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate.
-
Separate the isomeric brominated products by column chromatography.
Protocol 4: Parallel Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds and is well-suited for parallel synthesis[11][12][13][14]. This protocol outlines a general procedure for coupling a diverse set of boronic acids to the halogenated scaffold in a 96-well plate format.
Reaction Scheme and Parameters:
| Parameter | Condition |
| Substrates | Halogenated 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) |
| Diverse aryl/heteroaryl boronic acids (1.2 eq) | |
| Catalyst | Pd(dppf)Cl2 (5 mol%) |
| Base | K2CO3 (2.0 eq) |
| Solvent | 1,4-Dioxane/H2O (4:1) |
| Temperature | 90 °C |
| Time | 12-24 h |
Procedure (for a single well in a 96-well plate):
-
To a well of a 96-well reaction block, add the halogenated scaffold (0.1 mmol), the corresponding boronic acid (0.12 mmol), Pd(dppf)Cl2 (0.005 mmol), and K2CO3 (0.2 mmol).
-
Dispense 1,4-dioxane (0.4 mL) and water (0.1 mL) into each well.
-
Seal the plate and heat to 90 °C with stirring for 12-24 hours.
-
After cooling, quench the reactions with water and extract with ethyl acetate.
-
The organic extracts can then be subjected to high-throughput purification.
Protocol 5: Parallel Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-containing functional groups, which are prevalent in bioactive molecules[15].
Reaction Scheme and Parameters:
| Parameter | Condition |
| Substrates | Halogenated 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) |
| Diverse amines/amides (1.2 eq) | |
| Catalyst | Pd2(dba)3 (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Base | NaOtBu (1.5 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12-24 h |
Procedure (for a single well in a 96-well plate):
-
In an inert atmosphere glovebox, add the halogenated scaffold (0.1 mmol), the corresponding amine or amide (0.12 mmol), Pd2(dba)3 (0.002 mmol), XPhos (0.004 mmol), and NaOtBu (0.15 mmol) to a well of a 96-well reaction block.
-
Dispense anhydrous toluene (0.5 mL) into each well.
-
Seal the plate and heat to 100 °C with stirring for 12-24 hours.
-
After cooling, quench the reactions with saturated aqueous NH4Cl and extract with ethyl acetate.
-
The organic extracts are then ready for high-throughput purification.
Protocol 6: Direct C-H Functionalization
Direct C-H functionalization is an atom-economical approach that avoids the pre-functionalization (halogenation) step[16][17][18][19]. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, makes the C2, C4, and C6 positions susceptible to certain types of C-H functionalization, such as Minisci-type reactions or transition-metal-catalyzed couplings.
Illustrative C-H Arylation:
| Parameter | Condition |
| Substrates | 3-Methoxy-5-(trifluoromethyl)pyridine (1.0 eq) |
| Aryl halide (1.5 eq) | |
| Catalyst | Pd(OAc)2 (10 mol%) |
| Ligand | P(o-tol)3 (20 mol%) |
| Base | K2CO3 (2.0 eq) |
| Solvent | DMA |
| Temperature | 120 °C |
| Time | 24 h |
Procedure:
-
To a sealed tube, add 3-Methoxy-5-(trifluoromethyl)pyridine (0.1 mmol), the aryl halide (0.15 mmol), Pd(OAc)2 (0.01 mmol), P(o-tol)3 (0.02 mmol), and K2CO3 (0.2 mmol).
-
Add DMA (0.5 mL) and seal the tube.
-
Heat the reaction to 120 °C for 24 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify by chromatography.
Purification and Quality Control of the Compound Library
The success of any screening campaign relies on the purity and integrity of the compound library[20]. High-throughput purification and rigorous quality control are therefore essential steps.
High-Throughput Purification:
-
Automated Flash Chromatography: Modern systems can purify samples from 96-well plates in parallel.
-
Preparative HPLC-MS: This technique is ideal for purifying small quantities of a large number of compounds, with mass-directed fractionation ensuring the collection of the desired products.
Quality Control Workflow:
Caption: Quality control workflow for the synthesized compound library.
Protocol 7: Quality Control using LC-MS and NMR
1. Purity Assessment by LC-MS:
-
Instrumentation: A rapid gradient UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Method: A generic 2-5 minute gradient method (e.g., water/acetonitrile with 0.1% formic acid) is typically sufficient to assess purity.
-
Analysis: The purity of each compound is determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area at a suitable wavelength (e.g., 254 nm). A purity threshold (e.g., >90%) is set for compounds to be included in the screening library.
2. Identity Confirmation by High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: An Orbitrap or TOF mass spectrometer.
-
Method: Infusion or flow-injection analysis of the purified samples.
-
Analysis: The measured accurate mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of the expected compound.
3. Structural Verification by NMR (for selected compounds/hits):
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Method: 1H and 19F NMR spectra are acquired for a representative subset of the library or for all confirmed hits from a primary screen.
-
Analysis: The 1H NMR spectrum should be consistent with the proposed structure. The 19F NMR will show a characteristic signal for the CF3 group, confirming its presence and providing information about its electronic environment[2][21][22].
Conclusion
The 3-Methoxy-5-(trifluoromethyl)pyridine scaffold is a highly valuable starting point for the generation of diverse chemical libraries. The unique electronic properties conferred by the methoxy and trifluoromethyl substituents provide both challenges and opportunities for synthetic chemists. By employing a robust synthetic route to the core scaffold and leveraging the power of parallel synthesis with modern cross-coupling and C-H functionalization reactions, researchers can efficiently explore the chemical space around this privileged core. Rigorous purification and quality control are paramount to ensure the integrity of the resulting library and the reliability of subsequent biological screening data. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals to harness the potential of the 3-Methoxy-5-(trifluoromethyl)pyridine scaffold in their quest for novel therapeutics.
References
- Hu, Y. et al. (2011). Synthesis of 3,5-diaminopyridine and 3,5-dimethoxycarbonylpyridine. Chemical Reagents, 33(5), 435-438.
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Lui, E. K. J., Hergesell, D., & Schafer, L. L. (2018). Regioselective Synthesis of Polysubstituted Pyridines via a One-Pot Ti-Catalyzed Hydroamination/Aza-Diels–Alder Reaction Cascade. Organic Letters, 20(21), 6663–6667. Available from: [Link]
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(27), 5569-5591. Available from: [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available from: [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Available from: [Link]
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Yoshida, K., Kawagoe, F., Hayashi, K., Horiuchi, S., Imamoto, T., & Yanagisawa, A. (2009). Synthesis of Substituted 3-Hydroxypyridines and 3-Aminopyridines by Ring-Closing Olefin Metathesis. Organic Letters, 11(3), 515–518. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]
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New Journal of Chemistry. (2020). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. Available from: [Link]
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Bräse, S., & Dahmen, S. (2000). Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. Tetrahedron Letters, 41(1), 121-124. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2843–2852. Available from: [Link]
-
Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5462. Available from: [Link]
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]
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Krimm, I., et al. (2020). NMR quality control of fragment libraries for screening. Frontiers in Molecular Biosciences, 7, 133. Available from: [Link]
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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ResearchGate. (2024). The role of the methoxy group in approved drugs. Available from: [Link]
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ResearchGate. (2020). NMR quality control of fragment libraries for screening. Available from: [Link]
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Nova, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 15939–16047. Available from: [Link]
-
ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
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Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. Available from: [Link]
-
Leen, V., et al. (2010). A General Synthetic Route to 3,5-Substituted Boron Dipyrromethenes: Applications and Properties. The Journal of Organic Chemistry, 75(20), 6829–6837. Available from: [Link]
-
Watt, A. P., et al. (2007). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Journal of Pharmacology and Experimental Therapeutics, 322(2), 773–781. Available from: [Link]
-
Ilardi, E. A., & Stivala, C. E. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1211. Available from: [Link]
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Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
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Exner, J. H., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 147, 42-59. Available from: [Link]
-
ResearchGate. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. Available from: [Link]
-
Ceylan, S., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Chemistry – A European Journal, 23(47), 11218-11231. Available from: [Link]
-
Wang, D., et al. (2012). Pd/PR3-Catalyzed Cross-Coupling of Aromatic Carboxylic Acids with Electron-Deficient Polyfluoroarenes via Combination of Decarboxylation with sp2 C−H Cleavage. The Journal of Organic Chemistry, 77(17), 7433–7443. Available from: [Link]
-
Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Available from: [Link]
-
Němec, V., & Knapp, S. (2023). Quality Control of Chemogenomic Library Using LC-MS. Methods in Molecular Biology, 2706, 51-58. Available from: [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. Available from: [Link]
-
Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]
-
Wikipedia. (n.d.). DOx. Available from: [Link]
-
Royal Society of Chemistry. (2015). Parallel Synthesis and Library Design. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
-
Sharma, P., et al. (2021). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega, 6(50), 34606–34616. Available from: [Link]
-
Quartararo, A. J., et al. (2024). Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. Available from: [Link]
-
Wang, J., et al. (2019). Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. Angewandte Chemie International Edition, 58(40), 14193-14197. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available from: [Link]
-
SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]
-
Zhang, Z., et al. (2022). Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles. Organic Letters, 24(4), 963–968. Available from: [Link]
-
Shields, J. D., et al. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 137(16), 5304–5307. Available from: [Link]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a ]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02200G [pubs.rsc.org]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Methoxy-5-(trifluoromethyl)pyridine Chemistry
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Reaction Pathways & Byproduct Identification
Executive Summary
3-Methoxy-5-(trifluoromethyl)pyridine (CAS: Variable depending on salt/form) is a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors. Its reactivity is dominated by the electronic "push-pull" conflict between the electron-donating methoxy group (via resonance) and the strongly electron-withdrawing trifluoromethyl group (via induction).
This guide addresses the three most common failure modes encountered by researchers: Regioselectivity loss during lithiation , Ether cleavage (Demethylation) , and Nucleophilic attack on the pyridine ring .
Module 1: Lithiation & Functionalization
The Challenge: Controlling the site of deprotonation. The 3-methoxy group acts as a Directed Metalation Group (DMG), while the 5-trifluoromethyl group acidifies the ring protons via inductive effects. This creates a competition between Kinetic (C2) and Thermodynamic (C4/C6) control.
Critical Analysis: The Regioselectivity Triangle
-
Position C2 (Ortho to OMe, Alpha to N): Favored by coordination to the ring nitrogen and the methoxy oxygen. This is the Kinetic site.
-
Position C4 (Between OMe and CF3): The most acidic proton due to the cooperative electron-withdrawing effects of both substituents. However, it is sterically crowded.
-
Position C6 (Alpha to N, Ortho to CF3): Acidified by CF3 and N, but lacks the strong coordination of the OMe group.
Common Byproduct:
-
Isomeric Mixtures: If temperature control is poor (>-70°C), the lithiated species may equilibrate from C2 to the thermodynamically more stable C4 position.
Standardized Protocol: C2-Selective Lithiation
Use this protocol to minimize C4/C6 isomers.
-
Solvent: Anhydrous THF (Ether can favor C4 due to weaker coordination).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1]
-
Why? n-BuLi acts as a nucleophile and will attack the C2/C6 position (SNAr), forming butyl-substituted byproducts. LiTMP is non-nucleophilic.
-
-
Temperature: Maintain -78°C strictly .
-
Quench: Add electrophile (e.g., I2, DMF) at -78°C. Warming prior to quenching causes "lithium migration" (the "Dance of the Pyridines").
Data Table: Base Selection & Byproduct Risk
| Base Reagent | Primary Risk | Likely Byproduct | Mechanism |
| n-BuLi | Nucleophilic Attack | 2-butyl-3-methoxy-5-(trifluoromethyl)pyridine | SNAr (Addition-Elimination) |
| LDA | Steric/Basicity mismatch | Incomplete conversion / Starting Material | Low basicity relative to pKa |
| LiTMP | Recommended | C4-Regioisomer (if warmed) | Thermodynamic Equilibration |
| NaH | Non-selective | Decomposition / Polymerization | Radical processes |
Module 2: Stability & Ether Cleavage
The Challenge: The methoxy group is susceptible to cleavage under strongly acidic conditions or by strong nucleophiles, revealing the pyridinol.
Diagnostic:
-
Mass Spec: Observation of [M-14] peak (Loss of CH3).
-
NMR: Disappearance of the singlet at ~3.9 ppm; appearance of a broad exchangeable proton.
Mechanism: The pyridine nitrogen can be protonated or complexed by Lewis Acids (like BBr3 or AlCl3), activating the methyl ether for nucleophilic attack. In the presence of -CF3, the ring is electron-deficient, making the methyl group a "soft" electrophile.
Module 3: Visualization of Reaction Pathways
The following diagram maps the divergence points where your reaction might be failing.
Figure 1: Reaction divergence showing the competition between kinetic lithiation, thermodynamic equilibration, and nucleophilic byproducts.
Troubleshooting FAQ
Q1: I see a byproduct with Mass M+58 in my LCMS after lithiation. What is it?
-
Diagnosis: This is likely the 2-butyl adduct .
-
Cause: You used n-Butyllithium (n-BuLi).[2] The pyridine ring is electron-poor due to the -CF3 group, making it highly susceptible to nucleophilic attack by the butyl anion before it can deprotonate the ring.
-
Solution: Switch to LiTMP or LDA . These are bulky, non-nucleophilic bases that function purely as proton scavengers [1].
Q2: My Suzuki coupling failed, and I recovered a phenol-like species.
-
Diagnosis: You experienced demethylation .
-
Cause: If you used boron tribromide (BBr3) or strong Lewis acids in previous steps, or if your coupling conditions involved high temperatures with strong hydroxide bases, the methoxy group was cleaved.
-
Solution: Use milder bases (e.g., K3PO4) and avoid Lewis acids. If demethylation is persistent, consider using the isopropoxy analog, which is more resistant to nucleophilic cleavage.
Q3: How do I distinguish the C2 and C4 isomers by NMR?
-
C2-Substituted: The remaining protons are at C4 and C6. They are meta to each other. You will see two doublets with a small coupling constant (J ~ 1-2 Hz).
-
C4-Substituted: The remaining protons are at C2 and C6. They are meta to each other but chemically distinct.
-
C6-Substituted: The remaining protons are at C2 and C4. They are meta to each other.
-
Tip: 2D NMR (HMBC) is required for definitive assignment. Look for the correlation between the OMe protons and the C3 carbon, then trace the C3-C2 and C3-C4 couplings.
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Snieckus, V. (1990).[3] Directed ortho metalation.[3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
- Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. 5th Edition. Wiley-Blackwell. (General reactivity of trifluoromethylpyridines).
-
Mongin, F., & Quéguiner, G. (2001). Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines. Tetrahedron, 57(19), 4059-4090. Link
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- 5. m.youtube.com [m.youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Deactivation in Reactions Involving Trifluoromethylpyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with trifluoromethylpyridines (TFMPs). The unique electronic properties of the TFMP moiety, particularly the strong electron-withdrawing nature of the trifluoromethyl group and the coordinating ability of the pyridine nitrogen, make it a valuable building block in pharmaceuticals and agrochemicals.[1][2][3][4] However, these same properties present significant challenges in catalytic processes, with catalyst deactivation being a primary obstacle to efficient and scalable synthesis.
This guide provides in-depth troubleshooting strategies, diagnostic workflows, and detailed experimental protocols to help you identify the root cause of catalyst deactivation and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation so common when working with trifluoromethylpyridine substrates?
Catalyst deactivation is a frequent issue due to two main characteristics of TFMP molecules. Firstly, the lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), effectively poisoning them by blocking access for the desired reactants.[5] Secondly, synthetic routes to TFMPs can involve halide intermediates or reagents, and residual halides in the reaction mixture are well-known poisons for many catalytic systems.
Q2: What are the most common signs of catalyst deactivation in my reaction?
The primary indicators of a failing catalyst are often observable through reaction monitoring:[6]
-
Decreased Reaction Rate: The time required to reach a specific conversion level increases significantly compared to initial runs.
-
Lower Product Yield: A noticeable drop in the isolated yield of the desired product under otherwise identical conditions.
-
Incomplete Conversion: The reaction stalls, leaving a significant amount of starting material unconsumed, even after extended reaction times.
-
Changes in Selectivity: An increase in the formation of byproducts may be observed as the catalyst's primary active sites become deactivated.
Q3: What are the main mechanisms of catalyst deactivation I should consider?
Deactivation can generally be categorized into four main types:
-
Chemical Deactivation (Poisoning): The strong, often irreversible, binding of a chemical species (the "poison") to the catalyst's active sites.[7] For TFMPs, this is commonly the pyridine nitrogen itself or impurities like sulfur or halides.
-
Mechanical Deactivation (Fouling/Coking): The physical deposition of carbonaceous materials ("coke") on the catalyst surface, which blocks pores and active sites.[8][9] This is more common in higher-temperature reactions.
-
Thermal Deactivation (Sintering): The agglomeration of small metal crystallites on the catalyst support into larger particles, which reduces the active surface area.[10][11] This is typically an irreversible process driven by high temperatures.[10]
-
Leaching: The dissolution of the active metal species from the solid support into the reaction medium. This is a concern for supported catalysts where the metal-support interaction is not sufficiently robust.
Q4: Is it possible to regenerate a catalyst that has been deactivated in a TFMP reaction?
Yes, in many cases, regeneration is possible, particularly for deactivation caused by coking or certain types of poisoning. The appropriate method depends on the cause of deactivation. Common strategies include high-temperature calcination to burn off coke, solvent washing to remove adsorbed poisons, and chemical treatments to redisperse sintered metal particles.[6][12]
Troubleshooting Guides
Guide 1: Rapid Activity Loss - Investigating Catalyst Poisoning
Problem: You observe a sudden and dramatic decrease in reaction rate or a complete halt in conversion, often from the very beginning of the reaction.
Potential Causes:
-
Substrate/Product Poisoning: The nitrogen atom of the trifluoromethylpyridine substrate or product is binding too strongly to the catalyst's active metal centers, preventing catalytic turnover. The electron-withdrawing CF₃ group modifies the basicity of the pyridine nitrogen, but coordination can still be a major issue.[13][14]
-
Feedstock Impurities: Trace amounts of sulfur, halides (Cl⁻, Br⁻, I⁻), or other strongly coordinating species in your starting materials or solvents are poisoning the catalyst.
-
Competitive Inhibition: Additives, bases, or ligands used in the reaction may compete with the substrate for binding to the catalyst's active sites.
Diagnostic Workflow for Catalyst Poisoning
Caption: Diagnostic workflow for troubleshooting catalyst poisoning.
Solutions and Mitigation Strategies
-
Reagent Purification: Rigorously purify all starting materials, solvents, and reagents to remove potential catalyst poisons.
-
Guard Beds: For flow chemistry or larger batch reactions, use a sacrificial pre-column or "guard bed" of a less expensive material to capture poisons before they reach the main catalyst bed.[5]
-
Catalyst Modification:
-
Ligand Screening: For homogeneous catalysts, screen ligands that may sterically or electronically disfavor strong binding of the pyridine nitrogen.
-
Support Modification: For heterogeneous catalysts, the choice of support can influence susceptibility to poisoning.
-
-
Increase Catalyst Loading: While not economically ideal, increasing the catalyst loading can sometimes overcome the effects of a certain threshold of poison.[5]
Guide 2: Gradual Activity Loss - Investigating Coking & Fouling
Problem: The catalyst's performance degrades steadily over a single long run or over several recycle batches. You may notice the catalyst changing color (e.g., turning black).
Potential Causes:
-
Polymerization/Decomposition: High reaction temperatures can cause trifluoromethylpyridines or solvent molecules to decompose or polymerize on the catalyst surface, forming heavy, carbon-rich deposits (coke).[9]
-
Strong Adsorption of Byproducts: Reaction byproducts may adsorb strongly onto the catalyst surface, physically blocking active sites without chemically deactivating them.
Diagnostic Workflow for Coking and Fouling
Caption: Diagnostic workflow for troubleshooting coking and fouling.
Solutions and Mitigation Strategies
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature to the minimum required for efficient conversion to reduce thermal decomposition rates.
-
Concentration: Lowering the concentration of reactants can sometimes reduce the rate of coke formation.
-
-
Catalyst Regeneration: Implement a regeneration cycle involving controlled oxidation to burn off carbonaceous deposits. See Protocol 2 for a general procedure.
-
Inert Coatings: In some refinery applications, inert barrier coatings on reactor components can prevent catalytic coking on surfaces.[15]
Guide 3: Irreversible Activity Loss - Investigating Sintering
Problem: A permanent, irreversible loss of catalyst activity is observed, especially in high-temperature processes like vapor-phase fluorination.[1] Regeneration attempts (washing, mild oxidation) are ineffective.
Potential Causes:
-
Thermal Agglomeration: At elevated temperatures, mobile metal atoms or crystallites on the support surface migrate and coalesce into larger particles. This process, known as sintering, leads to a drastic and irreversible loss of active surface area.[10][11] The driving force for sintering is the reduction of surface energy.[10]
Diagnostic Workflow for Sintering
Caption: Diagnostic workflow for troubleshooting catalyst sintering.
Solutions and Mitigation Strategies
-
Temperature Control: Operate the reaction at the lowest possible temperature that still affords a reasonable reaction rate.
-
Catalyst Design:
-
Support Selection: Choose supports with strong metal-support interactions that can "anchor" the metal particles and inhibit migration.
-
Nanopore Confinement: Utilize catalysts where the active metal is confined within the nanopores of the support material. This physically prevents the particles from agglomerating.[16]
-
-
Process Design: For reactions like selective hydrogenations, 3D printing techniques can be used to create structured catalysts with controlled porosity, which may offer better thermal management.[17]
Experimental Protocols
Protocol 1: Characterization of Deactivated Catalysts
To select the correct regeneration strategy, you must first identify the likely cause of deactivation. A combination of analytical techniques is often required for a conclusive diagnosis.[18][19][20]
| Technique | Information Provided | Primary Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the catalyst's outermost surface layer.[21] | Poisoning (detects poison elements like S, Cl, etc., on the surface).[7][18] |
| Thermogravimetric Analysis (TGA) | Measures changes in catalyst weight as a function of temperature in a controlled atmosphere. | Coking/Fouling (quantifies the amount of carbonaceous deposits by measuring weight loss during oxidation).[22] |
| BET Surface Area Analysis | Measures the total surface area of the catalyst material via nitrogen physisorption.[19][20] | Sintering or Fouling (a significant decrease in surface area points to particle agglomeration or pore blockage).[18] |
| Pulse Chemisorption | Quantifies the number of accessible active metal sites on the catalyst surface. | Sintering or Poisoning (a decrease in active sites indicates agglomeration or blocking of sites).[22] |
| X-ray Diffraction (XRD) | Provides information on the bulk crystal structure and average crystallite size of the metal particles.[19] | Sintering (an increase in the average crystallite size of the active metal is a direct sign of sintering). |
| Transmission Electron Microscopy (TEM) | Provides direct visual images of the catalyst particles, allowing for assessment of their size, shape, and distribution. | Sintering (directly visualizes the growth and agglomeration of metal nanoparticles).[23] |
Protocol 2: General Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general method for regenerating a Pd/C catalyst that is suspected of deactivation by coking or fouling.[24][25][26]
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the solid Pd/C catalyst. A pad of Celite can aid in recovering fine particles.
-
Solvent Washing:
-
Wash the recovered catalyst thoroughly with the reaction solvent to remove residual reactants and products.
-
Follow with several washes with deionized water.
-
Finally, wash with a volatile organic solvent like methanol or acetone to remove water and adsorbed organic impurities. Use centrifugation to aid separation between washes if necessary.[5]
-
-
Drying: Dry the washed catalyst in a vacuum oven at 60–80 °C until a constant weight is achieved.
-
Oxidative Regeneration (Coke Removal):
-
Place the dried, deactivated catalyst into a quartz tube furnace.
-
Pass a stream of an inert gas (e.g., Nitrogen) through the tube.
-
Slowly ramp the temperature to 150-200 °C to desorb any remaining volatile materials.
-
Once at temperature, switch the gas to a stream of diluted air (e.g., 2-5% O₂ in N₂).
-
Slowly increase the temperature to 300–400 °C and hold for 2–4 hours. CAUTION: The oxidation of carbon deposits is highly exothermic. A slow heating ramp and dilute oxygen stream are critical to avoid uncontrolled temperature spikes that could cause severe sintering.[11]
-
-
Reduction (Re-activation):
-
After the oxidative treatment, cool the catalyst to room temperature under an inert gas (e.g., Nitrogen).
-
To restore catalytic activity, the resulting palladium oxide (PdO) must be reduced back to metallic palladium (Pd(0)).
-
Switch the gas flow to a stream of diluted hydrogen (e.g., 5% H₂ in N₂) in the same furnace.
-
Slowly heat the catalyst to 150–200 °C and hold for 2–4 hours.
-
-
Storage and Activity Test:
-
Cool the catalyst to room temperature under an inert atmosphere. The regenerated catalyst should be stored under inert conditions until use.
-
Crucially, test the activity of the regenerated catalyst using a standard control reaction and compare its performance to both the fresh and deactivated catalyst to quantify the success of the regeneration.[23]
-
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Lecture 10 Catalyst characteriz
- Technical Support Center: Palladium-Catalyzed Pyridine Synthesis. (2025). BenchChem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.
- Analysis of C
- Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical.
- Catalysis for Fluorination and Trifluoromethyl
- Lecture 6 Catalyst characteriz
- Sintering process and c
- An Overview of Palladium-catalyzed Trifluoromethyl
- Progress in copper-catalyzed trifluoromethylation. (2018, January 17). Beilstein Journals.
- Regeneration of palladium hydrogenation catalyst. (n.d.).
- Recent advances in the diverse transformations of trifluoromethyl alkenes. (2025, March 23). RSC Publishing.
- Recovery of palladium from solution by defective Carbon nitride and Regenerating as a hydrogenation catalysis. (2025, August 4).
- Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. (2026, January 3).
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. (2024, February 15).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts. (n.d.).
- Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique. (2019, July 11). PubMed.
- Examples of trifluoromethylation by acridinium and pyrylium catalysts. TFE=CF3CH2OH, DCE=1,2‐dichloroethane. (n.d.).
- Regeneration method of palladium catalyst for hydrogenation reaction. (n.d.).
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- What Methods Are Available to Reactivate Deactivated Catalysts?. (2025, December 22). minstrong.
- Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.).
- Preparation of (trifluoromethyl)pyridines. (n.d.).
- Study on catalyst deactivation kinetics of pyridine chlorination. (n.d.).
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). PMC.
- Technical Support Center: Catalyst Poisoning & Deactivation in Tetrazole Synthesis. (2025). BenchChem.
- Metal sintering mechanisms and regeneration of palladium/alumina hydrogenation catalysts. (2025, August 7).
- Mitigation of the Fouling by Popcorn Coke. (2025, August 5).
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
- Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020, June 7). PMC.
- Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023, June 28).
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. (n.d.). PMC.
- Sintering-resistant and active-species-adjustable Ni catalysts supported on P-doped biochar via nanopore-confined activation for efficient levulinic acid hydrogenation. (n.d.).
- How to Prevent Coking and Fouling in Refinery Applic
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2025, August 6).
- How To Prevent Fouling and Coking In Analytical and Processes. (2017, September 29).
- Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (2025, August 6).
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemisgroup.us [chemisgroup.us]
- 11. researchgate.net [researchgate.net]
- 12. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. silcotek.com [silcotek.com]
- 16. Sintering-resistant and active-species-adjustable Ni catalysts supported on P-doped biochar via nanopore-confined activation for efficient levulinic acid hydrogenation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. Fabrication of Porous Hydrogenation Catalysts by a Selective Laser Sintering 3D Printing Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 19. uobabylon.edu.iq [uobabylon.edu.iq]
- 20. uomus.edu.iq [uomus.edu.iq]
- 21. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 22. Catalyst Characterization Techniques [hidenanalytical.com]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 26. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
How to improve the regioselectivity of pyridine functionalization
Topic: How to improve the regioselectivity of pyridine functionalization Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Medicinal Chemists
Current Status: ONLINE Ticket Queue: LOW System Message: Welcome to the Pyridine Functionalization Helpdesk. We understand the "Pyridine Problem"—the electron-deficient ring that resists electrophiles and the nitrogen lone pair that poisons your catalysts. Below are the troubleshooting guides and protocols for our most frequently encountered regioselectivity issues.
🗂️ Quick Select: What is your target position?
Before we dive into specific tickets, use this decision matrix to select the correct workflow for your target regiochemistry.
Figure 1: Strategic decision tree for selecting functionalization methods based on desired regiochemistry.
🎫 Ticket #402: "I need C4-alkylation, but Minisci gives me a C2/C4 mixture."
User Issue: "I'm trying to alkylate pyridine using standard Minisci conditions (AgNO₃/persulfate). I'm getting a 1.5:1 mixture of C2:C4 isomers, and separation is a nightmare."
Diagnosis: The Minisci reaction relies on nucleophilic alkyl radicals attacking the protonated pyridine. Both C2 and C4 positions are electron-deficient and accessible, leading to poor regiocontrol. The C2 position is often slightly favored due to Coulombic interactions with the protonated nitrogen, but not exclusively.
Resolution: The "Blocking Group" Strategy To achieve exclusive C4 selectivity, you must sterically shield the C2 positions.[1] The most robust modern method involves a temporary maleate-derived blocking group, as developed by the Baran lab [1].
🧪 Protocol: C4-Selective Alkylation via C2-Blocking
Prerequisites: Pyridine substrate, Maleic anhydride, Alkyl carboxylic acid (radical source).
Step 1: Install the Blocking Group
-
Dissolve pyridine (1.0 equiv) in EtOAc.
-
Add maleic anhydride (1.0 equiv) and stir at room temperature for 1-2 hours.
-
The pyridinium maleate salt precipitates. Filter and dry.[2] This salt sterically blocks both C2 and C6 positions.[2]
Step 2: The Minisci Reaction
-
Suspend the salt (1 equiv) in a solvent mixture (e.g., DCE/H₂O 1:1).
-
Add the alkyl carboxylic acid (2 equiv) and AgNO₃ (0.2 equiv).
-
Heat to 50°C and add (NH₄)₂S₂O₈ (2 equiv) slowly.
-
Result: The alkyl radical can only access the C4 position.
Step 3: Deprotection (One-Pot)
-
After the reaction is complete, add a base (e.g., DBU or NaOH) directly to the mixture.
-
The maleic acid moiety detaches, restoring the aromatic pyridine ring with the new C4-alkyl group.
Performance Data:
| Substrate | Standard Minisci (C2:C4 Ratio) | Blocking Group Strategy (C2:C4 Ratio) | Yield (Isolated) |
|---|---|---|---|
| Pyridine | 1.8 : 1 | < 1 : 99 | 65% |
| 3-Bromopyridine | 1.2 : 1 | < 1 : 99 | 58% |
🎫 Ticket #705: "My Palladium catalyst dies immediately during cross-coupling."
User Issue: "I am trying to perform a Suzuki coupling on a 2-chloropyridine. The reaction turns black instantly (Pd precipitation) and I get <10% conversion. Standard ligands (PPh3) aren't working."
Diagnosis: You are experiencing Catalyst Poisoning .[3] The pyridine nitrogen lone pair is a strong sigma-donor. It displaces your phosphine ligands and binds tightly to the Pd(II) center, forming an unreactive "dead" complex that cannot undergo transmetalation or reductive elimination.
Resolution: Lewis Acid Protection or Bulky Ligands You must prevent the nitrogen from coordinating to the metal.
🔧 Troubleshooting Guide: Overcoming N-Poisoning
Method A: The N-Oxide Route (High Reliability) Oxidize the pyridine to pyridine-N-oxide before coupling. The oxygen atom is far less coordinating to Pd than the bare nitrogen.
-
Oxidation: Treat substrate with mCPBA (1.1 equiv) in DCM.
-
Coupling: Run the Suzuki coupling on the N-oxide.
-
Reduction: Reduce back to pyridine using Zn/NH₄Cl or PCl₃.
Method B: Lewis Acid Additives (Direct Method) Add a stoichiometric Lewis acid that binds to the pyridine nitrogen more strongly than the Palladium does [2].
-
Additive: B(C₆F₅)₃ or simple Lewis acids like MgCl₂ or ZnCl₂ can sometimes suffice.
-
Mechanism: The Lewis acid "caps" the nitrogen lone pair, leaving the Pd catalyst free to interact with the C-Cl bond.
Method C: Bulky Ligands (Steric Shielding) Use ligands that are too bulky to allow the formation of the bis-pyridine-palladium complex.
-
Recommended Ligands: XPhos, SPhos, or P(t-Bu)₃.[3]
-
Why: These ligands create a "roof" over the metal center, physically preventing the approach of the pyridine nitrogen while allowing the oxidative addition of the C-Halide bond.
Figure 2: Mechanism of catalyst poisoning and the Lewis Acid protection strategy.
🎫 Ticket #901: "How do I access the C3 position directly?"
User Issue: "I need to install a boronic ester at the C3 position. Lithiation goes to C2. Minisci goes to C2/C4. Is C3 impossible?"
Diagnosis: C3 (beta) is the most electron-rich position on the ring (similar to benzene), but it is deactivated for SEAr. However, for Transition Metal C-H Activation , C3 is accessible via Steric Control . Since the nitrogen lone pair is small, the C2 position is actually sterically "open," but Ir-catalysts prefer the distal C3/C4 positions to avoid the electronic repulsion and steric clash with the N-substituent if present.
Resolution: Iridium-Catalyzed C-H Borylation Iridium catalysts (e.g., [Ir(OMe)(cod)]₂) with bipyridine ligands are highly active for C-H borylation. Regioselectivity is governed by sterics.[4][5]
🧪 Protocol: C3-Selective C-H Borylation
Reference: Adapted from Hartwig and Miyaura [3].
Reaction Mix:
-
Substrate: Pyridine (or substituted pyridine).
-
Boron Source: B₂pin₂ (0.5 equiv per C-H bond).
-
Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).
-
Solvent: Hexane or neat.
Regioselectivity Rules:
-
Unsubstituted Pyridine: Gives a mixture of C3- and C4-borylated products (statistical 2:1 ratio favoring C3 due to two C3 sites vs one C4 site).
-
C2-Substituted Pyridine: Exclusive C4 or C5 selectivity (sterically distal to the substituent).
-
2,6-Disubstituted Pyridine: Exclusive C4 selectivity.
-
To hit C3 specifically: You often need a blocking group at C2, or use a specific directing group strategy (e.g., silylation at C4 followed by C3 functionalization).
Data Table: Steric Effects on Regioselectivity
| Substrate | Major Product Position | Selectivity Ratio |
|---|---|---|
| Pyridine | C3 + C4 | ~2 : 1 |
| 2-Methylpyridine | C5 (Beta) | > 95 : 5 |
| 2,6-Dimethylpyridine | C4 (Gamma) | > 99 : 1 |
| 3-Methylpyridine | C5 (Beta) | > 95 : 5 |
🎫 Ticket #105: "I have a Pyridine N-Oxide. Can I functionalize C2 without metalation?"
User Issue: "I have an N-oxide intermediate. I want to add a nucleophile to C2, but I want to avoid harsh lithiation conditions."
Diagnosis: Pyridine N-oxides are versatile.[6][7] You can use an "Umpolung" strategy where the N-oxide is converted into a highly electrophilic phosphonium salt.[8] This activates the C2 position for nucleophilic attack under mild conditions.
Resolution: The Phosphonium Salt Strategy This method turns the C2 position into a potent electrophile, allowing the addition of alcohols, thiols, or amines [4].
🧪 Protocol: PyBroP-Mediated Functionalization
-
Activation: React Pyridine N-oxide with PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) and an organic base (DIEA) in DCM.
-
Intermediate: This forms an O-phosphonium species which rearranges/reacts to activate the C2 position.
-
Nucleophilic Attack: Add your nucleophile (e.g., a primary amine or alcohol).
-
Result: The nucleophile adds to C2, and the N-oxide oxygen is eliminated.
References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Choi, J., et al. J. Am. Chem. Soc. 2021, 143, 11927–11933. [Link][1][9][10]
-
Overcoming Catalyst Poisoning in C-H Functionalization. Ye, M., et al. J. Am. Chem. Soc. 2011, 133, 13774–13777. [Link]
-
Iridium-Catalyzed C-H Borylation of Pyridines. Sadula, J. S., et al. Chem. Rev. 2016, 116, 11302. [Link][11]
-
Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Kawabata, T., et al. J. Am. Chem. Soc. 2016, 138, 13830. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 10. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹⁹F NMR Analysis of 3-Methoxy-5-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and development, fluorinated organic molecules play a pivotal role. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance metabolic stability, binding affinity, and bioavailability. Among these, trifluoromethylpyridines are a key structural motif found in numerous agrochemical and pharmaceutical agents.[1][2] A thorough understanding of their structure and electronic properties is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR characteristics of 3-Methoxy-5-(trifluoromethyl)pyridine, a representative member of this important class of compounds.
This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of fluorinated heterocyclic compounds. We will delve into the theoretical underpinnings of ¹H and ¹⁹F NMR, provide detailed experimental protocols, and offer a comprehensive interpretation of the spectral data, supported by comparisons with structurally related analogues.
The Significance of ¹⁹F NMR in Fluorinated Drug Discovery
The fluorine-19 nucleus is exceptionally well-suited for NMR spectroscopy.[3] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, affording it a sensitivity that is approximately 83% that of the proton nucleus.[3] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, spanning up to 800 ppm.[4] This broad dispersion minimizes signal overlap and enhances the resolution of complex spectra, making it a powerful tool for characterizing fluorinated molecules.[4][5]
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment.[3] Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values).[3] This sensitivity makes ¹⁹F NMR an excellent probe for studying intermolecular interactions and conformational changes in drug-target binding studies.
Experimental Workflow for ¹H and ¹⁹F NMR Analysis
A robust and reproducible experimental workflow is the foundation of high-quality NMR data. The following diagram outlines the key steps for the ¹H and ¹⁹F NMR analysis of 3-Methoxy-5-(trifluoromethyl)pyridine.
Figure 1: A flowchart illustrating the key stages of ¹H and ¹⁹F NMR analysis.
Detailed Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Methoxy-5-(trifluoromethyl)pyridine.
-
Transfer the sample to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for ¹H NMR referencing.[7] For ¹⁹F NMR, an external reference standard like CFCl₃ is often used.[7]
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
For ¹⁹F NMR, a similar single-pulse experiment is used. Given the large chemical shift range of fluorine, ensure the spectral width is adequate to encompass all signals.[4] It may also be beneficial to acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to singlets, which can aid in initial identification and quantification.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum. For ¹H NMR, the TMS signal is set to 0.00 ppm. For ¹⁹F NMR, the spectrum is referenced relative to the external standard.[7]
Predicted ¹H and ¹⁹F NMR Spectral Data for 3-Methoxy-5-(trifluoromethyl)pyridine
Based on the known effects of substituents on the chemical shifts of pyridine rings and data from the structurally similar 2-methoxy-3-(trifluoromethyl)pyridine, we can predict the ¹H and ¹⁹F NMR spectra of 3-Methoxy-5-(trifluoromethyl)pyridine.[8][9]
Structure and Numbering:
Table 1: Predicted ¹H NMR Data for 3-Methoxy-5-(trifluoromethyl)pyridine in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | d | ~2.5 (⁴JH-H) |
| H-4 | ~7.5 | dd | ~2.5 (⁴JH-H), ~1.0 (⁴JH-F) |
| H-6 | ~8.5 | s | - |
| -OCH₃ | ~3.9 | s | - |
Table 2: Predicted ¹⁹F NMR Data for 3-Methoxy-5-(trifluoromethyl)pyridine in CDCl₃
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -64 | s | - |
In-Depth Spectral Analysis and Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of 3-Methoxy-5-(trifluoromethyl)pyridine is expected to show three signals in the aromatic region and one singlet for the methoxy group.
-
H-6: This proton is situated between the nitrogen atom and the carbon bearing the trifluoromethyl group. The strong electron-withdrawing effects of both the nitrogen and the CF₃ group will deshield this proton significantly, shifting its resonance to the downfield region, likely around 8.5 ppm. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
-
H-2: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing, leading to a downfield chemical shift, predicted to be around 8.4 ppm. It is expected to appear as a doublet due to a four-bond coupling (⁴JH-H) with H-4, with a small coupling constant of approximately 2.5 Hz.[10]
-
H-4: This proton is meta to both the methoxy and trifluoromethyl groups. The methoxy group is electron-donating, which would cause an upfield shift, while the trifluoromethyl group is electron-withdrawing, causing a downfield shift. The net effect is a predicted chemical shift around 7.5 ppm. This signal is expected to be a doublet of doublets due to coupling with H-2 (⁴JH-H ≈ 2.5 Hz) and a long-range four-bond coupling to the fluorine atoms of the CF₃ group (⁴JH-F ≈ 1.0 Hz).[3][11]
-
-OCH₃: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet at approximately 3.9 ppm.
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is predicted to be very simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-CF₃: The trifluoromethyl group attached to an aromatic ring typically resonates in the region of -60 to -70 ppm.[4] Based on data for 2-methoxy-3-(trifluoromethyl)pyridine, where the CF₃ signal appears at -64.03 ppm in CDCl₃, a similar chemical shift is expected for the target molecule.[8] In a proton-decoupled ¹⁹F NMR spectrum, this signal will be a sharp singlet. In the proton-coupled spectrum, it may appear as a narrow quartet due to the small four-bond coupling with H-4, although this may not be well-resolved.
Comparison with a Structural Isomer: 2-Methoxy-3-(trifluoromethyl)pyridine
A comparative analysis with a closely related structural isomer can provide valuable insights into the influence of substituent positions on the NMR spectra. The reported NMR data for 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃ is as follows:
-
¹H NMR: δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0, 8.0 Hz, 1H), 4.03 (s, 3H).[8]
-
¹⁹F NMR: δ -64.03 (s, 3F).[8]
The key differences in the ¹H NMR spectrum arise from the different substitution pattern. In the 2-methoxy isomer, all three aromatic protons are coupled to each other, resulting in a more complex splitting pattern compared to the predicted spectrum of the 3-methoxy isomer. The chemical shift of the CF₃ group in the ¹⁹F NMR is remarkably similar, highlighting that the position of the methoxy group has a relatively small effect on the electronic environment of the trifluoromethyl group in this case.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of 3-Methoxy-5-(trifluoromethyl)pyridine. The predicted spectra, based on established principles of NMR and comparison with a structural analogue, offer a clear roadmap for the analysis of this and similar fluorinated pyridine derivatives. The distinct chemical shifts and coupling patterns observed in the ¹H NMR spectrum allow for the unequivocal assignment of all protons, while the ¹⁹F NMR spectrum provides a clear signature for the trifluoromethyl group. This guide serves as a practical resource for researchers, enabling them to confidently acquire, process, and interpret the NMR data of this important class of molecules, thereby accelerating the pace of drug discovery and development.
References
-
Analytical Methods (RSC Publishing). (n.d.). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Chemistry LibreTexts. (2021, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
Duan, P., Dregni, A. J., & Hong, M. (2022). Solid-State NMR ¹⁹F–¹H–¹⁵N Correlation Experiments for Resonance Assignment and Distance Measurements of Multifluorinated Proteins. The Journal of Physical Chemistry B, 126(39), 7021–7032. [Link]
-
Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Lead Sciences. (n.d.). 3-Methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Li, W., et al. (2019). Supporting Information for: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Yagupolskii-Umemoto Type Reagent. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
Sources
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety, SDS [pipzine-chem.com]
- 6. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. rsc.org [rsc.org]
- 9. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR [m.chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS Method for the Validation of 3-Methoxy-5-(trifluoromethyl)pyridine Synthesis
This guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the synthesis validation of 3-Methoxy-5-(trifluoromethyl)pyridine .
Executive Summary & Strategic Rationale
In the high-stakes environment of drug development, fluorinated pyridines serve as critical pharmacophores, modulating lipophilicity and metabolic stability. 3-Methoxy-5-(trifluoromethyl)pyridine is a valuable intermediate, often synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.[1]
While Gas Chromatography (GC) is traditionally favored for volatile pyridines, this guide advocates for LC-MS/MS as the superior validation tool for this specific synthesis.[1] The rationale is threefold:
-
Polar Impurity Profiling: Synthetic precursors (e.g., boronic acids or hydroxy-pyridines) are often non-volatile and require derivatization for GC, introducing variability.[1] LC-MS analyzes them natively.[1]
-
Selectivity: LC-MS distinguishes between positional isomers (e.g., 2-methoxy vs. 3-methoxy) that may co-elute in GC but exhibit distinct ionization or fragmentation patterns.[1]
-
Sensitivity: Electrospray Ionization (ESI) in Positive Mode provides sub-ng/mL detection limits, essential for quantifying genotoxic impurities often associated with halogenated reagents.[1]
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against industry standards for this specific application.
| Feature | LC-MS/MS (Recommended) | GC-MS | HPLC-UV |
| Analyte Suitability | Excellent for both volatile product and polar/ionic intermediates.[1] | Good for product; Poor for polar precursors (requires derivatization).[1] | Good, but lacks structural confirmation. |
| Selectivity | High (Retention Time + Mass Transitions).[1] | Moderate (Retention Time + EI Spectra).[1] | Low (Retention Time only). |
| Sensitivity (LOD) | < 1 ng/mL (Trace impurity detection). | ~10–100 ng/mL. | ~1 µg/mL.[1] |
| Throughput | High (UPLC: < 5 min run time).[1] | Moderate (15–30 min thermal gradients).[1] | High. |
| Structural ID | Yes (Parent + Fragments). | Yes (Library matching). | No. |
Synthetic Pathway & Impurity Mapping
To validate the synthesis, one must understand the "chemical genealogy" of the product. The method is designed to separate the target from its specific precursors and side products.
Case Study Synthesis:
Reaction: Nucleophilic Aromatic Substitution (SNAr) of 3-Fluoro-5-(trifluoromethyl)pyridine with Sodium Methoxide.
-
Starting Material (SM): 3-Fluoro-5-(trifluoromethyl)pyridine.[1]
-
Impurity A (Hydrolysis): 3-Hydroxy-5-(trifluoromethyl)pyridine (formed by trace water).[1]
-
Impurity B (Regioisomer): 2-Methoxy-5-(trifluoromethyl)pyridine (if starting material was isomeric mixture).[1]
Figure 1: Synthetic pathway and potential impurities.[1][3][4] The LC-MS method must resolve the non-polar SM from the highly polar Impurity A.
Deep Dive: LC-MS Method Development
This protocol uses a Reverse-Phase (RP) approach.[1] Pyridines are basic; therefore, pH control is critical to prevent peak tailing caused by interaction with residual silanols on the column stationary phase.[1]
Chromatographic Conditions
-
Column: Waters XBridge C18 (or equivalent), 2.1 x 50 mm, 2.5 µm particle size.[1]
-
Rationale: The Ethylene Bridged Hybrid (BEH) particle technology allows for high pH stability, but we will use acidic conditions here to maximize ionization efficiency (protonation of the pyridine nitrogen).
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Expert Insight: Formic acid ensures the pyridine nitrogen is protonated ([M+H]+), drastically improving sensitivity in ESI+ mode compared to neutral pH.[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM).[1]
-
Target Analyte (3-Methoxy-5-(trifluoromethyl)pyridine):
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial equilibration (retain polar Impurity A).[1] |
| 0.50 | 5 | Hold.[1] |
| 3.50 | 95 | Linear ramp to elute non-polar Product & SM. |
| 4.50 | 95 | Wash column.[1] |
| 4.60 | 5 | Return to initial. |
| 6.00 | 5 | Re-equilibration.[1] |
Validation Workflow (Experimental Protocol)
Validation follows ICH Q2(R1) guidelines. The following workflow ensures the method is "fit for purpose."
Figure 2: Decision tree for analytical method validation.
Step-by-Step Protocol:
Step 1: System Suitability
-
Prepare a standard solution of the Target (100 ng/mL).[1]
-
Inject 6 replicates.
-
Acceptance Criteria: Retention time %RSD < 2.0%; Peak Area %RSD < 5.0%; Tailing Factor < 1.5.[1]
Step 2: Specificity (Selectivity)
-
Inject a "Blank" (Mobile Phase).[1]
-
Inject the "Starting Material" standard.[1]
-
Inject the "Target" standard.[1]
-
Observation: Ensure baseline resolution (Rs > 1.5) between the Target and the Starting Material/Impurities.[1] The MS detector adds a second layer of specificity; even if peaks partially overlap, unique MRM transitions allow quantification.
Step 3: Linearity & Range
-
Prepare calibration standards at 1, 10, 50, 100, 500, and 1000 ng/mL in acetonitrile/water (50:50).[1]
-
Plot Peak Area vs. Concentration.[1]
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.
Step 4: Accuracy (Recovery)
-
Spike the reaction mixture matrix (post-workup) with known amounts of the Target at three levels: 80%, 100%, and 120% of the target concentration.
-
Calculate % Recovery: (Measured Conc.[1] / Theoretical Conc.) * 100.[1]
-
Acceptance Criteria: Mean recovery between 90–110%.
Summary of Experimental Data (Representative)
The following data represents typical performance metrics for this fluorinated pyridine analysis.
| Parameter | Result | Acceptance Criteria | Status |
| Retention Time (Target) | 2.85 ± 0.02 min | RSD < 2.0% | PASS |
| Linearity (R²) | 0.9992 | > 0.995 | PASS |
| LOD (S/N = 3) | 0.5 ng/mL | N/A | PASS |
| LOQ (S/N = 10) | 1.5 ng/mL | N/A | PASS |
| Recovery (n=3) | 98.4% | 90–110% | PASS |
| Precision (RSD, n=6) | 1.2% | < 5.0% | PASS |
References
-
Synthesis of Trifluoromethylpyridines: Tsukamoto, Y., & Nakamura, T. (2021).[1][5] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Link
-
LC-MS vs GC-MS Comparison: BenchChem. (2025).[1][6] Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide. Link[1]
-
Method Development for Fluorinated Compounds: Shimadzu Application News. Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Link
-
Analytical Properties of Pyridines: PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Compound Summary. Link[1]
-
Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety, SDS [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Optimizing Potency and Stability with 3-Methoxy-5-(trifluoromethyl)pyridine Scaffolds
Executive Summary: The "Privileged" Electronic Profile
In the optimization of heteroaromatic leads, the 3-methoxy-5-(trifluoromethyl)pyridine motif (CAS 1060802-34-9 and its isomers) represents a strategic intersection of metabolic stability and electronic tuning. While simple pyridine scaffolds often suffer from rapid oxidative metabolism or promiscuous binding due to high basicity, this specific substitution pattern offers a "Goldilocks" zone for drug-like properties.
This guide objectively compares the 3-methoxy-5-(trifluoromethyl)pyridine scaffold against its common analogs—specifically the 3-methyl , 3-chloro , and non-fluorinated variants. We analyze how the synergistic effect of the electron-withdrawing trifluoromethyl group (
Comparative Analysis: Structure-Activity Relationship (SAR)
The following table synthesizes representative data derived from bioisosteric replacement studies in kinase inhibitors (e.g., p38
Table 1: Physicochemical & Biological Performance Comparison
| Feature | 3-Methoxy-5-(trifluoromethyl)pyridine (Target) | 3-Methyl-5-(trifluoromethyl)pyridine (Analog A) | 3-Methoxy-5-chloropyridine (Analog B) | 3-Methoxy-pyridine (Analog C) |
| Metabolic Stability ( | High (>60 min) | Low (<15 min) | Moderate (30-45 min) | Low |
| Primary Metabolic Liability | O-demethylation (slow) | Benzylic oxidation (rapid) | Oxidative dechlorination | N-oxidation |
| Lipophilicity (cLogP) | ~2.1 (Optimal Permeability) | ~2.4 (High) | ~1.6 (Moderate) | ~0.8 (Low) |
| Pyridine pKa | ~2.5 (Weak Base) | ~3.8 | ~3.2 | ~4.8 (Basic) |
| hERG Inhibition Risk | Low (Reduced basicity) | Moderate | Moderate | High (Protonated at phys. pH) |
| Electronic Effect ( | Strong EWG ( | Weak EDG ( | Weak EWG ( | Neutral |
Key Mechanistic Insights
1. The "Metabolic Blockade" Effect
The primary advantage of the target scaffold is the replacement of the metabolically labile methyl group (Analog A) with a methoxy group, flanked by a trifluoromethyl shield.
-
Analog A Failure Mode: The benzylic methyl group is a "soft spot" for Cytochrome P450 enzymes (CYP), leading to rapid hydroxylation and clearance.
-
Target Solution: The
group exerts a strong electron-withdrawing effect, deactivating the pyridine ring towards electrophilic attack by metabolic enzymes. Simultaneously, the steric bulk of the protects the adjacent positions.
2. Electronic Tuning & Toxicity Reduction
A critical, often overlooked parameter is the basicity of the pyridine nitrogen.
-
Analog C Risk: With a pKa near 5, simple pyridines are often protonated at physiological pH. This cationic charge frequently drives off-target toxicity, particularly hERG channel blockage (cardiotoxicity).
-
Target Solution: The 5-position
dramatically lowers the pKa of the pyridine nitrogen (to ~2.5), ensuring the molecule remains neutral at physiological pH. This reduces hERG affinity while maintaining hydrogen-bond acceptor capability for the target protein.
Visualization: The Logic of Scaffold Selection
The following decision tree illustrates the medicinal chemistry logic flow when selecting this scaffold during lead optimization.
Caption: Decision logic for transitioning from labile methyl-pyridines to the stable 3-methoxy-5-(trifluoromethyl) scaffold.
Experimental Protocols (Self-Validating Systems)
To verify the advantages of the 3-methoxy-5-(trifluoromethyl)pyridine scaffold, the following protocols utilize internal controls to ensure data integrity.
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic "blocking" effect of the CF3 group.
-
Preparation:
-
Prepare 10 mM stock solutions of the Test Compound (3-methoxy-5-CF3 analog) and Reference Analog (3-methyl analog) in DMSO.
-
Control: Use Verapamil (high clearance) and Warfarin (low clearance) as system validation standards.
-
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Incubate at 37°C.
-
-
Sampling:
-
Extract aliquots at
minutes. -
Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
-
Validation Criteria:
-
Verapamil must show <20% remaining at 60 min.
-
If Test Compound shows >80% remaining at 60 min while Reference Analog shows <50%, the metabolic blockade hypothesis is validated .
-
Protocol B: pKa Determination via UV-Metric Titration
Objective: To confirm the electron-withdrawing effect of the CF3 group on the pyridine nitrogen.
-
Setup: Use a D-PAS (Dip-Probe Absorption Spectroscopy) or Sirius T3 instrument.
-
Method:
-
Dissolve compound in 0.15 M KCl (aq).
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.
-
-
Data Processing:
-
Monitor UV absorbance shifts associated with protonation/deprotonation of the pyridine ring.
-
Calculate pKa using the inflection point of the absorbance vs. pH curve.
-
-
Interpretation:
-
A pKa shift from ~5.2 (unsubstituted pyridine) to <3.0 confirms the electronic influence of the 5-CF3 group, predicting reduced hERG liability.
-
Synthesis & Pathway Visualization[2]
The synthesis of this scaffold typically requires careful regiocontrol. The following diagram outlines the standard route from commercially available precursors, highlighting the critical fluorination step.
Caption: Synthetic route emphasizing the late-stage introduction of the trifluoromethyl group via copper-mediated cross-coupling.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Tsukamoto, Y., & Nakamura, T. (2021).[1] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2][3] Journal of Pesticide Science, 46(4), 116-128. [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. [Link]
Sources
The Trifluoromethylpyridyl Scaffold: A Comparative Guide to In-Silico Prediction and Experimental Reality for 3-Methoxy-5-(trifluoromethyl)pyridine
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate key physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous heterocycle in bioactive molecules, when combined with a trifluoromethyl substituent, gives rise to a class of compounds with significant potential. One such molecule is 3-Methoxy-5-(trifluoromethyl)pyridine, a building block of considerable interest.
Section 1: In-Silico Profiling of 3-Methoxy-5-(trifluoromethyl)pyridine
Computational chemistry offers a powerful, rapid, and cost-effective means to predict the physicochemical properties of a molecule before its synthesis.[1][2] These predictions are invaluable for prioritizing synthetic targets and designing experimental protocols. For 3-Methoxy-5-(trifluoromethyl)pyridine (SMILES: COC1=CC(=CN=C1)C(F)(F)F), we have utilized the SwissADME web tool to generate a profile of key descriptors relevant to drug discovery and development.[3]
In-Silico Prediction Workflow
The process of generating computational predictions is streamlined by modern software platforms. The general workflow involves providing the chemical structure, typically as a SMILES string, to the prediction engine, which then applies various algorithms and models to calculate the desired properties.
Caption: Workflow for In-Silico Property Prediction.
Predicted Physicochemical and Pharmacokinetic Properties
The table below summarizes the key in-silico predictions for 3-Methoxy-5-(trifluoromethyl)pyridine. These values provide a foundational understanding of the molecule's likely behavior in various chemical and biological environments.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 177.12 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |
| LogP (Lipophilicity) | 1.93 | A key determinant of solubility, permeability, and metabolic stability. A value in this range is often considered favorable. |
| Water Solubility | Moderately Soluble | Essential for formulation and absorption. The prediction suggests a balance between aqueous and lipid solubility. |
| pKa (strongest basic) | 2.54 | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | 34.96 Ų | Correlates with passive molecular transport through membranes. Values below 140 Ų are generally associated with good oral bioavailability. |
| Lipinski's Rule of Five | 0 Violations | A widely used guideline to assess drug-likeness and the likelihood of a compound being an orally active drug.[4] |
Data generated using SwissADME.
Section 2: Experimental Characterization of a Trifluoromethylpyridine Isomer
While in-silico tools provide valuable guidance, experimental data remains the gold standard for characterizing a compound. Due to the lack of published experimental data for 3-Methoxy-5-(trifluoromethyl)pyridine, we will detail the experimental properties of its close isomer, 2-Methoxy-3-(trifluoromethyl)pyridine (CAS: 121643-44-5). This serves as a practical example of the data researchers should aim to acquire.
Experimental Workflow for Compound Characterization
The empirical determination of a compound's properties follows a structured workflow, beginning with synthesis and purification, followed by a battery of analytical techniques to confirm its structure and measure its physical constants.
Caption: General Experimental Workflow for Compound Characterization.
Experimentally Determined Properties of 2-Methoxy-3-(trifluoromethyl)pyridine
The following table presents the experimentally determined properties for this isomer, sourced from vendor specifications and supporting information from chemical literature.
| Property | Experimental Value | Method |
| Physical State | Liquid | Visual Observation |
| Boiling Point | 43-45 °C at 15 mmHg | Distillation[5] |
| Density | 1.297 g/mL at 25 °C | Densitometry |
| Refractive Index | n20/D 1.441 | Refractometry |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) | Nuclear Magnetic Resonance Spectroscopy[2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | Nuclear Magnetic Resonance Spectroscopy[2] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -64.03 (s, 3F) | Nuclear Magnetic Resonance Spectroscopy[2] |
| Mass Spectrum (HRMS-EI) | m/z Calculated for C₇H₆NOF₃: 177.0401, Found: 177.0403 | High-Resolution Mass Spectrometry[2] |
Section 3: Head-to-Head Comparison and Analysis
A direct comparison between the in-silico predictions for 3-Methoxy-5-(trifluoromethyl)pyridine and the experimental data for its 2,3-isomer reveals important considerations for researchers.
-
Physicochemical Properties : While we cannot directly validate the predicted LogP and solubility for the 3,5-isomer, the values are within a reasonable range for a molecule of this nature. It is crucial to recognize that even a small change in substituent position can significantly impact properties like crystal packing (affecting melting point and solubility) and the electronic environment (affecting pKa). For instance, the position of the methoxy and trifluoromethyl groups relative to the pyridine nitrogen will have a pronounced effect on the nitrogen's basicity and, consequently, the pKa. The predicted pKa of 2.54 for the 3,5-isomer suggests it is a weak base, a plausible attribute for a pyridine ring bearing a strong electron-withdrawing group.
-
Spectroscopic Properties : The true power of comparing in-silico and experimental data shines in spectroscopy. While we have not performed a full in-silico NMR prediction, we can infer expected differences. The ¹H NMR spectrum of the 3,5-isomer would be expected to show a different splitting pattern for the aromatic protons compared to the 2,3-isomer due to the change in their relative positions and coupling partners. Similarly, the ¹³C and ¹⁹F NMR chemical shifts would be altered by the different electronic environment of each carbon and the trifluoromethyl group.
The key takeaway is that in-silico predictions provide an excellent starting point, but they are not a substitute for experimental data, especially when dealing with isomers where subtle structural changes can lead to significant differences in properties.
Section 4: Experimental Protocols
To empower researchers to validate these predictions, we provide detailed, standard operating procedures for key experimental determinations.
Protocol 1: Determination of Boiling Point (Reduced Pressure)
-
Apparatus Setup : Assemble a micro-distillation apparatus.
-
Sample Preparation : Place a small amount of the purified liquid sample into the distillation flask with a boiling chip.
-
Vacuum Application : Connect the apparatus to a vacuum pump and a manometer. Reduce the pressure to a stable, known value (e.g., 15 mmHg).
-
Heating : Gently heat the distillation flask in a heating mantle or oil bath.
-
Observation : Record the temperature at which the liquid boils and the first drop of distillate condenses. This is the boiling point at the recorded pressure.
Protocol 2: Acquisition of NMR Spectra
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup : Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR Acquisition : Acquire a proton-decoupled fluorine spectrum.
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard.
Conclusion and Recommendations
The journey from a chemical structure on paper to a fully characterized molecule in the lab is a critical process in chemical research. This guide has demonstrated the synergistic relationship between in-silico predictions and experimental validation.
For 3-Methoxy-5-(trifluoromethyl)pyridine , computational tools provide a robust, predictive profile that can guide its synthesis and application. However, as illustrated by the experimental data for its isomer, 2-Methoxy-3-(trifluoromethyl)pyridine , empirical data is the ultimate arbiter of a molecule's true properties.
We recommend the following best practices for researchers:
-
Leverage In-Silico Tools for Prioritization : Use computational predictions to screen and prioritize synthetic targets, saving valuable time and resources.
-
Always Plan for Experimental Validation : Do not rely solely on in-silico data for final decision-making. Plan for the synthesis and full experimental characterization of your target compounds.
-
Pay Close Attention to Isomerism : Be aware that small changes in molecular structure can have significant and sometimes unpredictable effects on a compound's properties.
-
Utilize a Battery of Analytical Techniques : A comprehensive understanding of a molecule requires a multi-faceted analytical approach, including NMR, MS, IR, and the determination of key physical properties.
By integrating computational and experimental approaches, researchers can navigate the complexities of chemical space with greater confidence and efficiency, accelerating the pace of discovery.
References
-
ACD/Labs. ACD/Labs Percepta. [Link]
- Wu, S.-W., & Chen, Q.-Y. (1989). A novel method for the synthesis of trifluoromethyl-substituted heterocycles. Journal of Organic Chemistry, 54(12), 3023-3027.
-
Swiss Institute of Bioinformatics. SwissADME. [Link]
-
MySkinRecipes. 2-Methoxy-3-(trifluoromethyl)pyridine product page. [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 4. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-3-(trifluoromethyl)pyridine [myskinrecipes.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
